5-Fluoro-2,3-dihydro-1H-inden-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJGCSVJFOTPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630407 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52085-92-4 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"5-Fluoro-2,3-dihydro-1H-inden-1-OL" basic properties
An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-ol
This technical guide provides a comprehensive overview of the core properties of this compound, catering to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a fluorinated derivative of indanol. The fluorine substitution can significantly influence the molecule's physicochemical properties and biological activity.
Table 1: Basic Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol | [1] |
| Synonyms | Not Available | |
| CAS Number | 1235439-34-5 | [1] |
| Molecular Formula | C₉H₉FO | [1][2] |
| Molecular Weight | 152.17 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | Available in ≥95% | [2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| LogP | 2.15 | [3] |
| Vapour Pressure | 0.0±0.5 mmHg at 25°C | [3] |
| Index of Refraction | 1.560 | [3] |
Synthesis and Characterization
The synthesis of this compound typically proceeds via the reduction of its corresponding ketone precursor, 5-Fluoro-2,3-dihydro-1H-inden-1-one.
Caption: Synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one [4]
This protocol outlines the intramolecular cyclization to form the indanone scaffold.
-
To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, add 20 mL of chlorosulfonic acid.
-
Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 5-Fluoro-1-indanone.
Protocol 2: Reduction to this compound
This is a general protocol for the reduction of the ketone to the corresponding alcohol.
-
Dissolve 5-Fluoro-2,3-dihydro-1H-inden-1-one in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of water or dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
Caption: Workflow for spectroscopic characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of aromatic and aliphatic protons, and the splitting patterns would help elucidate the structure. ¹³C NMR would show the number of distinct carbon environments. ¹⁹F NMR would confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the absence of the strong carbonyl (C=O) peak around 1700 cm⁻¹ from the ketone precursor.
Biological Activity and Potential Applications
The indane scaffold is a common motif in biologically active molecules.[7] Derivatives of indane have been investigated for a variety of therapeutic applications, including as anticancer, antibacterial, antifungal, and antiviral agents.[7] The introduction of a fluorine atom can often enhance metabolic stability and binding affinity to biological targets.
While the specific biological activity of this compound is not extensively documented in the available literature, its structural similarity to other bioactive indanols suggests it could be a candidate for biological screening.[7]
Caption: General workflow for biological screening.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][12]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][12] Keep away from heat, sparks, and open flames.[8][9][11]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][12]
-
In case of exposure:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[8][12]
-
Skin: Wash off immediately with plenty of soap and water.[12]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[12]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8][12]
-
References
- 1. chemscene.com [chemscene.com]
- 2. 2,3-DIHYDRO-5-FLUORO-1H-INDEN-1-OL | CymitQuimica [cymitquimica.com]
- 3. 5-Fluoro-2,3-dihydro-1H-inden-1-one | CAS#:700-84-5 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Fluoro-2,3-dihydro-1H-inden-1-one [synhet.com]
- 6. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. opcw.org [opcw.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-1-indanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Fluoro-1-indanol. This fluorinated building block is a valuable synthetic intermediate in the development of novel therapeutic agents. The inclusion of a fluorine atom can significantly alter the metabolic stability, binding affinity, and bioavailability of parent compounds, making this molecule a subject of interest in medicinal chemistry.
Physicochemical Data Summary
Quantitative data for 5-Fluoro-1-indanol is not extensively reported in the literature. The following table includes experimentally determined values for its precursor, 5-Fluoro-1-indanone, and predicted values for 5-Fluoro-1-indanol to provide a comparative reference.
| Property | 5-Fluoro-1-indanol | 5-Fluoro-1-indanone (Precursor) |
| Molecular Formula | C₉H₉FO | C₉H₇FO |
| Molecular Weight | 152.17 g/mol | 150.15 g/mol [1][2] |
| CAS Number | 31176-47-9 | 700-84-5[1][2] |
| Melting Point (°C) | Predicted: 49-52 | 38-40[3][4] |
| Boiling Point (°C) | Predicted: 245.8 ± 25.0 | 113-114[3][4] |
| pKa | Predicted: 13.31 ± 0.20 | Not Applicable |
| logP | Predicted: 1.84 | 1.95[5] |
| Solubility | Soluble in methanol and other organic solvents; sparingly soluble in water. | Insoluble in water; soluble in common organic solvents. |
Predicted values are computationally generated and should be confirmed experimentally.
Experimental Protocols
Synthesis of 5-Fluoro-1-indanol via Reduction of 5-Fluoro-1-indanone
The primary route to 5-Fluoro-1-indanol is the reduction of its ketone precursor, 5-Fluoro-1-indanone.[3] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[6]
Experimental Workflow: Synthesis of 5-Fluoro-1-indanol
Caption: Workflow for the reduction of 5-Fluoro-1-indanone.
Detailed Methodology [6]
-
Reaction Setup: Dissolve 5-Fluoro-1-indanone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0°C using an ice bath. Slowly add sodium borohydride (1.5 equivalents) in portions to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Isolation: Purify the crude product by column chromatography on silica gel to yield 5-Fluoro-1-indanol.
Physicochemical Property Determination
Standard analytical methods are employed to determine the physicochemical properties of 5-Fluoro-1-indanol.
Logical Workflow for Property Determination
Caption: Workflow for determining physicochemical properties.
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Boiling Point: Can be determined at reduced pressure using microdistillation apparatus to prevent decomposition.
-
pKa: The acidity of the hydroxyl group can be determined by potentiometric titration or spectrophotometric methods.
-
logP: The octanol-water partition coefficient is typically determined using the shake-flask method followed by quantification using UV-Vis spectroscopy or gas chromatography.
-
Solubility: Determined by preparing a saturated solution in a given solvent at a specific temperature, followed by gravimetric analysis of the dissolved solid after solvent evaporation.
Role in Drug Discovery and Biological Significance
While 5-Fluoro-1-indanol itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.[5][6] The indanone scaffold is a core component of various biologically active molecules, and the introduction of a fluorine atom can enhance their therapeutic properties.
Derivatives of the closely related 5-fluoro-1-indanone have been investigated for their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[6] Inhibition of this pathway can prevent the transcription of genes that promote inflammation and cell growth, leading to apoptosis of cancer cells.
Representative Signaling Pathway: Inhibition of NF-κB
Caption: Potential mechanism of action for 5-Fluoro-1-indanol derivatives.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. 5-Fluoro-1-indanone 99 700-84-5 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of the 5-Fluoro-1-indanone Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-fluoro-1-indanone, a key intermediate in the development of novel therapeutics and complex organic molecules.[1] The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates, making this compound a valuable building block in medicinal chemistry.[1] This document details the primary synthetic routes, experimental protocols, and characterization data for 5-fluoro-1-indanone and its immediate precursor.
Overall Synthetic Pathway
The most common strategy for synthesizing 5-fluoro-1-indanone involves a two-stage process. First, the precursor molecule, 3-(4-fluorophenyl)propanoic acid, is synthesized. This is followed by an intramolecular Friedel-Crafts acylation to form the desired five-membered ring of the indanone structure.
Section 1: Synthesis of the Precursor: 3-(4-Fluorophenyl)propanoic Acid
A reliable method for preparing 3-(4-fluorophenyl)propanoic acid is the malonic ester synthesis, which allows for the controlled formation of the carboxylic acid.[2][3]
Experimental Protocol: Malonic Ester Synthesis
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The base abstracts an acidic α-proton from the diethyl malonate to form a resonance-stabilized enolate.[2]
-
Alkylation: 4-Fluorobenzyl halide (e.g., 4-fluorobenzyl chloride) is added to the solution. The malonate enolate acts as a nucleophile, attacking the benzyl halide in an SN2 reaction to form diethyl 2-(4-fluorobenzyl)malonate.[4]
-
Hydrolysis and Decarboxylation: The resulting dialkylated ester is then hydrolyzed to the corresponding dicarboxylic acid using an aqueous acid solution (e.g., HCl) with heating. The intermediate, 4-fluorobenzylmalonic acid, readily undergoes decarboxylation upon further heating (to ~170-175 °C) to yield the final product, 3-(4-fluorophenyl)propanoic acid, with the loss of carbon dioxide.[2][5]
-
Purification: The crude product can be purified by crystallization from a solvent mixture such as ethyl acetate/petroleum ether.[5]
Section 2: Synthesis of 5-Fluoro-1-indanone
The core of the synthesis is the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid. This reaction is promoted by a strong acid, which acts as both a catalyst and a dehydrating agent.[1] While various acids like polyphosphoric acid (PPA) can be used, the following protocol utilizing chlorosulfonic acid has a reported yield of 70.5%.[1]
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, 3-(4-fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) is added portion-wise to chlorosulfonic acid (20 mL) with careful stirring. The reaction is conducted at room temperature.[1]
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, the mixture is carefully poured onto crushed ice to quench the reaction.[1]
-
Extraction: The resulting aqueous mixture is extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.[1]
-
Washing: The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution and then with brine.[1]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
-
Purification: The crude product is purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 5-fluoro-1-indanone as a solid.[1]
Data Summary
Physicochemical Properties of 5-Fluoro-1-indanone
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇FO | [1][6][7] |
| Molecular Weight | 150.15 g/mol | [1][6][7] |
| CAS Number | 700-84-5 | [1][6][7] |
| Appearance | White to yellow crystalline solid/powder | [1][8] |
| Melting Point | 35-40 °C | [1][6][9] |
| Boiling Point | 113-114 °C | [1][6][9] |
| Density | 1.216 g/mL at 25 °C | [1][6][9] |
| Solubility | Insoluble in water; Soluble in common organic solvents | [1][9][10] |
Spectroscopic Data for 5-Fluoro-1-indanone
| Technique | Expected Features | Reference(s) |
| ¹H NMR | Signals for aromatic protons (influenced by H-H and H-F coupling) and two distinct methylene group multiplets in the aliphatic region. | [11] |
| ¹³C NMR | Resonances for nine carbon atoms, including a characteristic large coupling constant (¹Jcf) for the carbon bonded to fluorine. | [1] |
| IR Spectroscopy | Strong C=O stretch (~1710-1730 cm⁻¹), strong C-F stretch (~1250 cm⁻¹), aromatic C-H stretch (~3050-3100 cm⁻¹), and aliphatic C-H stretch (~2850-2950 cm⁻¹). | [1][11] |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 150. A significant fragment at m/z 122, corresponding to the loss of a CO molecule [M-CO]⁺. | [11] |
Troubleshooting Guide for Low Yield
Low yields in the synthesis of 5-fluoro-1-indanone can often be attributed to issues with reagents or reaction conditions.
Safety Precautions
-
Hazardous Reagents: The synthesis involves handling strong and corrosive acids such as chlorosulfonic acid and polyphosphoric acid. These reagents must be handled with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Product Hazards: 5-Fluoro-1-indanone itself is considered hazardous. It may cause skin and eye irritation and can be harmful if swallowed, in contact with skin, or inhaled.[6][9] Always consult the Safety Data Sheet (SDS) before handling.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]
- 4. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 5. prepchem.com [prepchem.com]
- 6. 5-氟-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-Fluoro-1-indanone | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chembk.com [chembk.com]
- 10. 5-Fluoro-1-indanone CAS#: 700-84-5 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Properties of the Precursor: 5-Fluoro-1-indanone
The starting material for the synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-ol is 5-Fluoro-1-indanone. A summary of its key properties is presented below.
| Property | Value |
| CAS Number | 700-84-5[1][2][3] |
| Molecular Formula | C₉H₇FO[2][4] |
| Molecular Weight | 150.15 g/mol [4] |
| Appearance | White to yellow crystalline solid[4] |
| Melting Point | 38-40 °C[5] |
| Boiling Point | 113-114 °C[5] |
| Density | 1.216 g/mL at 25 °C[5] |
| Solubility | Insoluble in water, soluble in organic solvents[4] |
Synthesis of this compound
The most direct route to synthesize this compound is through the reduction of the ketone functionality of 5-Fluoro-1-indanone. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[6]
Experimental Protocol: Reduction of 5-Fluoro-1-indanone
This protocol details the reduction of 5-Fluoro-1-indanone to this compound (also referred to as 5-Fluoro-1-indanol).[6]
Materials:
-
5-Fluoro-1-indanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 5-Fluoro-1-indanone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Concentrate the organic solution in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.[6]
Experimental Workflow
References
An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2,3-dihydro-1H-inden-1-ol, a fluorinated indanol derivative with significant potential as a building block in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the indane scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This document details the chemical properties, synthesis, and characterization of its key precursor, 5-Fluoro-2,3-dihydro-1H-inden-1-one, and provides a validated experimental protocol for its reduction to the target compound, this compound. Furthermore, this guide explores the prospective biological activities of this compound by examining the established pharmacological profiles of structurally related fluorinated heterocycles, which have demonstrated potent anti-inflammatory, anticancer, and antiviral activities.
Introduction
Fluorinated organic molecules have become increasingly prominent in the landscape of modern drug discovery. The unique physicochemical properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, make it a valuable tool for medicinal chemists seeking to optimize the properties of lead compounds. The indane scaffold, a bicyclic hydrocarbon, is a privileged structure found in numerous biologically active compounds. The fusion of these two features in this compound presents a molecule of considerable interest for the synthesis of novel therapeutic agents. This guide serves as a technical resource for researchers, providing essential information on the synthesis and potential applications of this versatile fluorinated indanol.
Chemical Identity and Properties of the Precursor: 5-Fluoro-2,3-dihydro-1H-inden-1-one
The immediate precursor to this compound is 5-Fluoro-2,3-dihydro-1H-inden-1-one, also commonly known as 5-fluoro-1-indanone. A thorough understanding of its properties is crucial for its successful synthesis and subsequent conversion.
IUPAC Name and Synonyms
-
Preferred IUPAC Name: 5-Fluoro-2,3-dihydro-1H-inden-1-one[1]
-
Synonyms: 5-Fluoro-1-indanone, 5-Fluoroindan-1-one
Physicochemical Data
The following table summarizes the key physicochemical properties of 5-Fluoro-2,3-dihydro-1H-inden-1-one.
| Property | Value | Reference |
| CAS Number | 700-84-5 | [1][2][3] |
| Molecular Formula | C₉H₇FO | [1][3] |
| Molecular Weight | 150.15 g/mol | [4] |
| Appearance | White to yellow crystalline solid | [4] |
| Melting Point | 35-40 °C | [4] |
| Boiling Point | 113-114 °C | [4] |
| Density | 1.216 g/mL at 25 °C | [4] |
| Solubility | Insoluble in water, soluble in common organic solvents | [4] |
Spectroscopic Data Overview
The structural confirmation of 5-Fluoro-2,3-dihydro-1H-inden-1-one is typically achieved through a combination of spectroscopic techniques.[4]
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the indanone structure. The fluorine atom will induce splitting of adjacent proton signals. |
| ¹³C NMR | Resonances for the nine carbon atoms, including the carbonyl carbon and the carbon atom bonded to fluorine, which will exhibit a characteristic large coupling constant (¹Jcf). |
| Infrared (IR) | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically around 1700 cm⁻¹. Bands corresponding to C-F stretching and aromatic C-H and C=C stretching are also expected. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z 150. Fragmentation patterns would likely involve the loss of CO (m/z 122) and other characteristic fragments of the indanone ring. |
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process: the intramolecular Friedel-Crafts acylation to form the indanone precursor, followed by the reduction of the ketone.
Step 1: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one
A common and effective method for the synthesis of 5-Fluoro-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.[4]
-
Reaction Setup: In a round-bottom flask, slowly add 20 mL of chlorosulfonic acid to 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid with stirring. The reaction mixture is stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent.
-
Characterization: The purified product is characterized by spectroscopic methods (NMR, IR, MS) and its melting point is determined. The reported yield for this procedure is approximately 70.5%.[4]
Caption: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one.
Step 2: Reduction to this compound
The reduction of the ketone functionality in 5-Fluoro-1-indanone to the corresponding alcohol, this compound, is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose.
-
Reaction Setup: Dissolve 5-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Reduction to this compound.
Potential Biological Activities and Applications in Drug Development
While specific biological activity data for this compound is not extensively reported in the literature, the pharmacological profiles of structurally related fluorinated compounds provide strong indications of its potential therapeutic applications.
Anti-inflammatory Activity
Derivatives of 2-indolinones, which share a similar core structure, have been investigated for their ability to modulate cytokine responses. Specifically, 5-fluoro- and 5-(trifluoromethoxy)-2-indolinone derivatives have shown inhibitory effects on the interleukin-1 (IL-1) receptor, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[5] This suggests that this compound could serve as a scaffold for the development of novel anti-inflammatory agents.
Anticancer Activity
Fluorinated indole derivatives have been a significant focus of anticancer drug development. For instance, 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (SU11248, Sunitinib) is a potent tyrosine kinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).[6] The 5-fluoro-2-oxo-1,2-dihydroindole moiety is a key component of this drug. This highlights the potential of the 5-fluoroindan framework as a pharmacophore in the design of new anticancer agents.
Antiviral Activity
Fluorinated five-membered heterocycles and their benzo-fused systems have demonstrated a broad spectrum of antiviral activities.[7] For example, fluorinated indole-carboxamide derivatives have shown potent inhibition of HIV-1 replication.[7] Given these precedents, this compound represents a valuable starting material for the synthesis of novel antiviral compounds.
Caption: Potential drug discovery workflow.
Conclusion
This compound is a readily accessible and highly versatile fluorinated building block with significant potential for application in drug discovery and development. This technical guide has provided a detailed overview of its synthesis from commercially available starting materials, including robust experimental protocols. While direct biological data for this specific molecule is limited, the well-documented anti-inflammatory, anticancer, and antiviral activities of structurally related fluorinated indane and indole derivatives strongly suggest that it is a promising scaffold for the development of novel therapeutic agents. Further investigation into the biological properties of derivatives of this compound is warranted and represents a promising avenue for future research.
References
- 1. 5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 700-84-5 [matrix-fine-chemicals.com]
- 2. 5-Fluoro-2,3-dihydro-1H-inden-1-one [synhet.com]
- 3. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight of 5-Fluoro-2,3-dihydro-1H-inden-1-OL
An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-OL
This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential biological relevance of this compound.
Chemical Properties and Data
This compound is a fluorinated derivative of indanol. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, including its metabolic stability and binding affinity to protein targets.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available (requires experimental determination) |
| Boiling Point | Not available (requires experimental determination) |
| ¹H-NMR (predicted) | Signals corresponding to aromatic, benzylic, and aliphatic protons. |
| ¹³C-NMR (predicted) | Signals for nine distinct carbon atoms, including a carbon bearing fluorine and a carbon bearing a hydroxyl group. |
| Mass Spec (m/z) | [M+H]⁺ = 153.07 (predicted) |
| IR Spectroscopy (cm⁻¹) | Characteristic peaks for O-H stretch (approx. 3200-3600), C-F stretch (approx. 1000-1400), and aromatic C-H stretch. |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of the title compound via the reduction of its corresponding ketone, 5-Fluoro-2,3-dihydro-1H-inden-1-one, using sodium borohydride.[1]
Materials:
-
5-Fluoro-2,3-dihydro-1H-inden-1-one (5-fluoro-1-indanone)
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in methanol.
-
Cool the resulting solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) to the stirred solution in portions.
-
Continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
Purification and Characterization
Purification: The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
Characterization:
-
TLC: To monitor the reaction and assess the purity of the final product.
-
Melting Point: To determine the melting point range of the purified solid.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the compound.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the hydroxyl group.
Hypothetical Biological Activity and Signaling Pathway
Indanol and its derivatives have been investigated for various biological activities, including anticancer properties. The presence of a fluorine atom can enhance the therapeutic potential of organic molecules. It is hypothesized that this compound may exert anti-proliferative effects on cancer cells by modulating key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[2][3]
The MAPK/ERK pathway is a critical signaling route that regulates cell growth, proliferation, and survival.[4] Its dysregulation is a common feature in many cancers. The proposed mechanism of action for this compound involves the inhibition of one or more kinases within this pathway, leading to a downstream reduction in the expression of genes that promote cell cycle progression and an increase in apoptosis.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow for Biological Evaluation
To investigate the hypothesized anticancer activity of this compound, the following experimental workflow can be employed.
Caption: Workflow for evaluating anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 5-Fluoro-2,3-dihydro-1H-inden-1-OL in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of 5-Fluoro-2,3-dihydro-1H-inden-1-OL, a fluorinated indanol derivative of interest in medicinal chemistry. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes a predicted solubility profile based on molecular structure, a detailed experimental protocol using the industry-standard shake-flask method, and guidelines for data presentation and analysis.
Introduction
This compound is a substituted indanol whose structural features, including a fluorine atom and a hydroxyl group, suggest potential applications in pharmaceutical research. The fluorine substituent can enhance metabolic stability and binding affinity, while the hydroxyl group provides a site for hydrogen bonding and further chemical modification. A thorough understanding of its solubility in a range of organic solvents is essential for chemists and formulation scientists to effectively work with this compound. This guide outlines the theoretical considerations and practical steps required to generate reliable solubility data.
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1] The structure of this compound contains both polar and non-polar regions, which will dictate its solubility characteristics.
-
Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2][3] This feature will promote solubility in polar protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).[4]
-
Fluorine Atom (-F): While fluorine is highly electronegative, the C-F bond is generally considered to be weakly polar and a poor hydrogen bond acceptor.[5] Its primary influence is on the overall electronic character and lipophilicity of the molecule, which can subtly affect interactions with various solvents.
-
Indane Ring System: The bicyclic hydrocarbon framework is non-polar and hydrophobic.[1] This large non-polar region will favor solubility in less polar or non-polar solvents (e.g., toluene, hexane, dichloromethane).[4]
Predicted Solubility Trend:
-
High Solubility: Expected in polar protic solvents like short-chain alcohols (methanol, ethanol) due to strong hydrogen bonding interactions with the hydroxyl group. Also likely to be soluble in moderately polar solvents like acetone and tetrahydrofuran (THF).
-
Moderate Solubility: Expected in solvents of intermediate polarity such as dichloromethane and ethyl acetate.
-
Low Solubility: Expected in very non-polar solvents like hexane, as the energy required to break up the solute-solute interactions (driven by the polar hydroxyl group) will not be sufficiently compensated by weak solute-solvent interactions.
Experimental Protocol for Solubility Determination
The following protocol details the equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility.[6][7]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.
-
Record the exact mass of the compound added.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.[8]
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typical for many organic compounds.[6][9] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.
-
To ensure all undissolved solids are removed, centrifuge the vials at a moderate speed.[10]
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[11]
-
-
Quantification:
-
Accurately dilute a known volume of the clear, filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[12]
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.[11]
-
-
Calculation:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is recommended.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |
| Acetone | 4.3 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.4 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.3 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexane | 0.0 | [Experimental Value] | [Calculated Value] |
| [Other Solvents] | [Value] | [Experimental Value] | [Calculated Value] |
Visualization of Experimental Workflow
The logical flow of the solubility determination process can be visualized using the following diagram.
Caption: A flowchart of the shake-flask method for solubility determination.
Conclusion
While specific quantitative solubility data for this compound is not currently published, this guide provides the necessary theoretical background and a robust experimental protocol to enable researchers to determine these critical values. By following the detailed shake-flask method and utilizing precise analytical techniques like HPLC, scientists can generate the high-quality data needed to advance their research and development efforts with this promising compound.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. tutorchase.com [tutorchase.com]
- 3. quora.com [quora.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. bioassaysys.com [bioassaysys.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaguru.co [pharmaguru.co]
Spectroscopic and Synthetic Profile of 5-Fluoro-1-indanone: A Technical Guide for Researchers
Introduction: 5-Fluoro-1-indanone is a fluorinated aromatic ketone that serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of a fluorine atom on the indanone scaffold imparts unique electronic properties, which can enhance the metabolic stability, binding affinity, and bioavailability of derivative compounds. This makes 5-fluoro-1-indanone a sought-after intermediate in the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and key synthetic pathways related to 5-fluoro-1-indanone, tailored for researchers, scientists, and drug development professionals.
Spectroscopic Data
The structural characterization of 5-fluoro-1-indanone is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is anticipated to display signals corresponding to the aromatic and aliphatic protons. The fluorine atom at the 5-position will introduce splitting to the signals of adjacent protons. The methylene groups of the indanone ring are expected to appear as distinct multiplets in the upfield region, while the aromatic protons will resonate in the downfield region, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings.[1][2]
¹³C NMR: The carbon NMR spectrum will exhibit nine distinct resonances. The carbonyl carbon (C=O) is expected to be the most downfield signal. The carbon atom directly bonded to the fluorine atom will show a characteristic large one-bond carbon-fluorine coupling constant (¹Jcf). The remaining aromatic and aliphatic carbons will appear at their characteristic chemical shifts.[1][2]
Infrared (IR) Spectroscopy
The IR spectrum of 5-fluoro-1-indanone provides key information about its functional groups. The most prominent absorption is the strong band corresponding to the carbonyl (C=O) stretch of the ketone.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Medium | Aromatic C-H Stretch |
| ~2850 - 2950 | Medium | Aliphatic C-H Stretch |
| ~1710 - 1730 | Strong | C=O Stretch (Ketone) |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1480 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | C-F Stretch |
| ~800 - 900 | Strong | Aromatic C-H Bend (Out-of-plane) |
Note: The exact peak positions may vary slightly depending on the sampling method and the specific instrument used.[2]
Mass Spectrometry (MS)
Mass spectrometry data, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), reveals the molecular weight and characteristic fragmentation patterns of 5-fluoro-1-indanone.
| m/z | Relative Intensity | Interpretation |
| 150 | High | [M]⁺ (Molecular Ion) |
| 149 | Medium | [M-H]⁺ |
| 122 | High | [M-CO]⁺ |
The molecular ion peak at m/z 150 confirms the molecular weight of 5-fluoro-1-indanone (C₉H₇FO).[2] A significant fragment at m/z 122 is characteristic of the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for cyclic ketones.[2]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 5-fluoro-1-indanone. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of 5-fluoro-1-indanone for ¹H NMR (or 50-100 mg for ¹³C NMR) in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[2]
-
Ensure the solution is homogeneous and free of any particulate matter.[2]
Data Acquisition (General):
-
Acquire the NMR spectrum on a high-resolution NMR spectrometer.
-
Optimize acquisition parameters, including the number of scans, relaxation delay, and pulse sequence, to achieve a spectrum with a good signal-to-noise ratio.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of 5-fluoro-1-indanone in a volatile organic solvent, such as dichloromethane or hexane.[2]
Data Acquisition:
-
Inject an aliquot of the sample solution into the gas chromatograph.[2]
-
The sample is vaporized and separated as it passes through a capillary column with an inert carrier gas.[2]
-
The eluent from the GC column is introduced into the mass spectrometer.
-
Molecules are ionized, typically by electron impact, and the resulting ions are separated and detected based on their mass-to-charge ratio.[2]
Synthetic and Reaction Workflows
5-Fluoro-1-indanone is a key intermediate in the synthesis of various derivatives with potential therapeutic applications. The following diagrams illustrate some of the key synthetic and reaction pathways.
References
The Pivotal Role of Fluorinated Indanols in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This in-depth guide focuses on the role of fluorinated indanols, a privileged scaffold that has garnered increasing interest in drug discovery. The indanol framework, a bicyclic structure consisting of a benzene ring fused to a five-membered ring bearing a hydroxyl group, provides a versatile template for designing molecules that can interact with a wide array of biological targets. The addition of fluorine to this scaffold can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity, thereby addressing key challenges in the development of novel therapeutics.[1][2] This guide will delve into the synthesis, biological activities, and structure-activity relationships of fluorinated indanols, providing researchers with a comprehensive understanding of their potential in medicinal chemistry.
Strategic Advantages of Fluorinating the Indanol Scaffold
The introduction of fluorine into the indanol structure can profoundly influence its drug-like properties in several ways:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] Fluorination at positions susceptible to oxidative metabolism can block these pathways, thereby increasing the compound's half-life and bioavailability.
-
Modulation of Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its solubility, membrane permeability, and plasma protein binding. Depending on the position and number of fluorine atoms, both increases and decreases in lipophilicity can be achieved to optimize pharmacokinetic profiles.[3]
-
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. This can result in enhanced binding affinity and potency of the drug candidate.[2]
-
Improved CNS Penetration: For drugs targeting the central nervous system (CNS), crossing the blood-brain barrier is a major hurdle. The introduction of fluorine can increase the lipophilicity and modulate the pKa of nearby functional groups, facilitating passage into the brain.[4]
Synthesis of Fluorinated Indanols
The synthesis of fluorinated indanols typically begins with the preparation of the corresponding fluorinated indanone, which is then reduced to the indanol.
Synthesis of Fluorinated Indanones
A common route to fluorinated 1-indanones is through the intramolecular Friedel-Crafts cyclization of a fluorinated 3-phenylpropanoic acid or its corresponding acyl chloride.[5]
Experimental Protocol: Synthesis of 5-Fluoro-1-indanone [5]
-
Acid Chloride Formation: To a solution of 3-(3-fluorophenyl)propanoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-(3-fluorophenyl)propanoyl chloride.
-
Intramolecular Friedel-Crafts Cyclization: Dissolve the crude acid chloride in a suitable solvent like dichloromethane and cool the solution to 0 °C.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq), portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-fluoro-1-indanone.
A similar strategy can be employed for the synthesis of 7-fluoro-1-indanone starting from 2-fluorobenzoic acid.[6]
Reduction of Fluorinated Indanones to Indanols
The reduction of the ketone functionality in fluorinated indanones to the corresponding alcohol can be achieved using various reducing agents. The choice of reagent can influence the stereoselectivity of the reaction, yielding either cis or trans isomers if a substituent is present at the 2-position.
Experimental Protocol: Reduction of 5-Fluoro-1-indanone to 5-Fluoro-1-indanol
-
Dissolve 5-fluoro-1-indanone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 5-fluoro-1-indanol.
-
Purify the product by column chromatography or recrystallization if necessary.
This general procedure can be adapted for the reduction of other fluorinated indanones.
Biological Applications and Structure-Activity Relationships (SAR)
Fluorinated indanols and their parent indanones have been explored for a variety of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.
Anticancer Activity
The indanone scaffold is a key component of several compounds with potent anticancer activity. Fluorination can further enhance this activity. For instance, fluorinated indenoisoquinolines, which can be synthesized from fluorinated indanone precursors, act as topoisomerase I (Top1) poisons. While direct quantitative data for a range of simple fluorinated indanols is not extensively available in the public domain, the data for related fluorinated indenoisoquinolines demonstrates the potential of this scaffold.
Table 1: Growth Inhibition (GI₅₀) of Selected Fluorinated Indenoisoquinolines in Human Cancer Cell Lines
| Compound | Fluorine Position | Cell Line | GI₅₀ (nM) |
| 37 | 2,3-difluoro | NCI-60 Panel (average) | 13-69 |
| 38 | 2,3-difluoro | NCI-60 Panel (average) | 13-69 |
Note: The GI₅₀ values represent the concentration required for 50% growth inhibition.
The mechanism of action for some anticancer indanone derivatives is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]
Potential Anticancer Mechanism of Indanone Derivatives
Caption: Potential mechanism of anticancer action for some indanone derivatives.
RORγt Inverse Agonists for Autoimmune Diseases
A notable example of a fluorinated indane derivative in clinical development is TAK-828F, a potent and selective retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist. This compound features a 7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl moiety. RORγt is a key transcription factor in the differentiation of Th17 cells, which play a crucial role in the pathogenesis of autoimmune diseases. By inhibiting RORγt, TAK-828F reduces the production of the pro-inflammatory cytokine IL-17A.
Table 2: Biological Activity of TAK-828F
| Assay | IC₅₀ (nM) |
| RORγt Inverse Agonist Activity | 3.6 |
Signaling Pathway of RORγt Inverse Agonism
Caption: Simplified signaling pathway of RORγt inverse agonism by TAK-828F.
Conclusion
Fluorinated indanols represent a promising class of compounds in medicinal chemistry. The strategic incorporation of fluorine into the indanol scaffold can significantly enhance key drug-like properties, leading to compounds with improved potency, metabolic stability, and pharmacokinetic profiles. While the publicly available data on a wide range of simple fluorinated indanols is still emerging, the success of related compounds in preclinical and clinical studies underscores the potential of this scaffold. Further exploration of the synthesis and biological evaluation of diverse fluorinated indanol derivatives is warranted to unlock their full therapeutic potential across various disease areas, including oncology, autoimmune disorders, and neurodegenerative diseases. This guide provides a foundational understanding for researchers to build upon in their drug discovery efforts centered on this valuable chemical motif.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of 5-Fluoro-Indanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom into the indanol scaffold can significantly influence the physicochemical and biological properties of the resulting derivatives, making them a subject of growing interest in medicinal chemistry. This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with 5-fluoro-indanol derivatives and related compounds, including 5-fluoro-1-indanone and 5-fluoro-2-oxindole derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts.
Anti-inflammatory and Anticancer Activities of 5-Fluoro-1-Indanone Derivatives
Derivatives of 5-fluoro-1-indanone have shown notable potential as both anti-inflammatory and anticancer agents. The rigid indanone core serves as a versatile scaffold for developing compounds that can modulate key pathological pathways.
Quantitative Data: In Vitro Cytotoxicity and Anti-inflammatory Activity
The following tables summarize the in vitro biological activities of various indanone derivatives. It is important to note that while the focus is on 5-fluoro-indanol derivatives, some of the available data is for structurally related indanone compounds.
Table 1: Anticancer Activity of Indanone Derivatives
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Indanone-based Thiazolyl Hydrazone | ITH-6 | HT-29 (colorectal) | 0.44 | [1][2] |
| COLO 205 (colorectal) | 0.98 | [1][2] | ||
| KM 12 (colorectal) | 0.41 | [1][2] | ||
| 2-Benzylidene-1-indanones | Not specified | MCF-7 (breast) | 0.01 - 0.88 | [1][3] |
| HCT (colon) | 0.01 - 0.88 | [1][3] | ||
| THP-1 (leukemia) | 0.01 - 0.88 | [1][3] | ||
| A549 (lung) | 0.01 - 0.88 | [1][3] | ||
| Spiroisoxazoline Derivatives | Compound 9f | MCF-7 (breast) | 0.03 ± 0.01 | [1] |
Table 2: Anti-inflammatory Activity of a 2-Benzylidene-1-indanone Derivative
| Parameter | 2-Benzylidene-1-indanone Derivative (compound 8f) | Indomethacin (Reference) | Reference |
| In vivo anti-inflammatory activity (% edema inhibition) | 78.2 | 82.6 | [4] |
Signaling Pathways and Mechanisms of Action
The anticancer and anti-inflammatory effects of indanone derivatives are believed to be mediated through the modulation of key signaling pathways.
-
Anticancer Mechanism: A potential mechanism for the anticancer activity of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][3] Furthermore, some derivatives may exert their effects by inhibiting the NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival.[2][3]
-
Anti-inflammatory Mechanism: The primary anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins.[3][5][6]
Experimental Protocols
This protocol is used to assess the cytotoxic effects of 5-fluoro-1-indanone derivatives on cancer cell lines.[1]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (5-fluoro-1-indanone derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
-
This assay determines the ability of test compounds to inhibit the COX-2 isoenzyme.[7][8]
-
Materials:
-
COX-2 Inhibitor Screening Kit (containing COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, recombinant COX-2, and a known inhibitor like Celecoxib)
-
Test compounds
-
96-well plate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the reaction mix to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells.
-
Initiate the reaction by adding a solution of Arachidonic Acid and NaOH.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percentage of inhibition relative to the enzyme control and calculate the IC50 value.
-
α-Glucosidase Inhibitory Activity of 5-Fluoro-2-Oxindole Derivatives
A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated for their potential as α-glucosidase inhibitors, which are therapeutic targets for type 2 diabetes.
Quantitative Data: α-Glucosidase Inhibition
Table 3: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-Oxindole Derivatives
| Compound | IC50 (µM) | Reference |
| 3d | 49.89 ± 1.16 | [9][10] |
| 3f | 35.83 ± 0.98 | [9][10] |
| 3i | 56.87 ± 0.42 | [9][10] |
| Acarbose (Reference) | 569.43 ± 43.72 | [9][10] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol outlines the in vitro assessment of α-glucosidase inhibitory activity.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds
-
Sodium carbonate
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Pre-incubate the α-glucosidase enzyme with the test compound at various concentrations in a phosphate buffer for a specified time.
-
Initiate the reaction by adding the substrate, pNPG.
-
Incubate the mixture at 37°C.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Pro-angiogenic Effects of (R)-5-Fluoro-ADB
The synthetic cannabinoid (R)-5-Fluoro-ADB has been shown to promote angiogenesis in human cerebral microvascular endothelial cells (HBMECs).
Quantitative Data: Proliferation and Angiogenesis
(R)-5-Fluoro-ADB induced a significant increase in the proliferation of HBMECs at concentrations between 0.01 µM and 1 µM.[1] The angiogenic capacity of HBMECs was also enhanced in a dose-dependent manner.[1][11]
Signaling Pathway
The pro-angiogenic effects of (R)-5-Fluoro-ADB are mediated through the activation of cannabinoid receptors (CB1 and CB2), leading to the upregulation of key pro-angiogenic factors and the modulation of intracellular signaling cascades. This includes increased expression of Vascular Endothelial Growth Factor (VEGF), Angiopoietin-1 (ANG-1), and Angiopoietin-2 (ANG-2), as well as an elevated phosphorylation rate of Glycogen Synthase Kinase-3β (GSK-3β).[1][12]
Experimental Protocols
This assay is used to assess the effect of (R)-5-Fluoro-ADB on the migration of HBMECs.[13]
-
Materials:
-
HBMECs
-
12-well plates
-
Sterile pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
-
-
Procedure:
-
Culture HBMECs in a 12-well plate until a confluent monolayer is formed.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Treat the remaining cells with different concentrations of (R)-5-Fluoro-ADB.
-
Capture images of the wound at different time points (e.g., 0 and 24 hours).
-
Measure the width of the wound at each time point to quantify cell migration and wound closure.
-
This assay evaluates the ability of HBMECs to form capillary-like structures, a key step in angiogenesis.[13][14][15]
-
Materials:
-
HBMECs
-
Basement membrane extract (e.g., Matrigel)
-
96-well plates
-
Microscope
-
-
Procedure:
-
Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify.
-
Seed HBMECs on top of the gel.
-
Treat the cells with different concentrations of (R)-5-Fluoro-ADB.
-
Incubate for a sufficient period to allow for the formation of tube-like structures (typically 4-18 hours).
-
Visualize and quantify the tube formation (e.g., number of tubes, tube length, number of branch points) using a microscope.
-
This technique is used to measure the protein levels of pro-angiogenic factors.[16][17]
-
Materials:
-
HBMECs treated with (R)-5-Fluoro-ADB
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-VEGF, anti-ANG-1, anti-p-GSK-3β)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated HBMECs and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Conclusion
The derivatives of 5-fluoro-indanol, particularly 5-fluoro-1-indanone and 5-fluoro-2-oxindole, represent a promising class of compounds with diverse biological activities. Their potential as anti-inflammatory, anticancer, and α-glucosidase inhibitory agents warrants further investigation. Additionally, the pro-angiogenic effects of related fluorinated indole structures, such as the synthetic cannabinoid (R)-5-Fluoro-ADB, highlight the importance of the fluoro-indole scaffold in modulating complex biological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to explore and expand upon the therapeutic potential of this chemical class. Further structure-activity relationship studies are essential to optimize the potency and selectivity of these compounds for specific biological targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. youtube.com [youtube.com]
- 11. Therapeutic potential of cannabis for surgical wound healing in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. repository.unar.ac.id [repository.unar.ac.id]
- 14. assaygenie.com [assaygenie.com]
- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The expression analyses of GSK3B, VEGF, ANG1, and ANG2 in human brain microvascular endothelial cells treated with the … [ouci.dntb.gov.ua]
An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-ol: Synthesis, Properties, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated derivative of indanol. The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity to target proteins, and lipophilicity. This makes fluorinated compounds like this compound subjects of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive literature review of its synthesis, chemical characteristics, and potential biological activities, presenting available data in a structured format for researchers.
Chemical Properties and Synthesis
The primary route to obtaining this compound is through the reduction of its corresponding ketone precursor, 5-Fluoro-2,3-dihydro-1H-inden-1-one.
Synthesis of the Precursor: 5-Fluoro-2,3-dihydro-1H-inden-1-one
The synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one is a critical first step. While various synthetic strategies for indanones exist, a common method involves the intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid.
Table 1: Physicochemical Properties of 5-Fluoro-2,3-dihydro-1H-inden-1-one
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇FO | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| CAS Number | 700-84-5 | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [1] |
Reduction to this compound
The reduction of the ketone functionality in 5-Fluoro-2,3-dihydro-1H-inden-1-one to the corresponding alcohol, this compound, is a standard transformation. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its mild and selective nature.
Experimental Protocol: Reduction of 5-Fluoro-2,3-dihydro-1H-inden-1-one
-
Dissolution: Dissolve 5-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the structure and data from analogous compounds, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton adjacent to the hydroxyl group, and the methylene protons of the indane ring. The fluorine atom will introduce coupling, leading to splitting of the signals of nearby aromatic and benzylic protons.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbon bearing the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the fluorine atom.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands. The most prominent of these will be a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. Other expected signals include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and a C-F stretching band.[1]
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at m/z 152. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18), which would result in a fragment at m/z 134. Cleavage of the C-C bond adjacent to the oxygen atom is also a common fragmentation pathway.[4][5]
Biological Activity and Potential Applications
Direct experimental data on the biological activity of this compound is limited in the public domain. However, the biological activities of structurally related indane and fluorinated compounds suggest potential areas for investigation.
Antimicrobial and Antifungal Activity
Fluorinated organic compounds are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[6][7][8] The presence of the fluorine atom in this compound may confer such activities. Further screening against various bacterial and fungal strains is warranted to explore this potential.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxicity and Anticancer Potential
Many indole and indanone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[9][10] The mechanism of action for some of these compounds involves the induction of apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀).
Signaling Pathways and Experimental Workflows
While no specific signaling pathways have been elucidated for this compound, related indole derivatives have been shown to induce apoptosis through pathways such as the MAPK pathway.[9] A hypothetical workflow for investigating the cytotoxic effects and potential apoptotic mechanism of this compound is presented below.
Caption: Workflow for Synthesis, Characterization, and Biological Evaluation.
Should cytotoxic effects be observed, further investigation into the underlying mechanism, such as the induction of apoptosis, would be a logical next step. A potential signaling cascade that could be investigated is the mitochondrial-mediated apoptosis pathway.
Caption: Hypothetical Mitochondrial-Mediated Apoptosis Pathway.
Conclusion
This compound is a readily accessible derivative of the indanol scaffold. While direct biological data is scarce, the known activities of related fluorinated and indane-based compounds suggest that it may possess interesting pharmacological properties, particularly as an antimicrobial or cytotoxic agent. The experimental protocols and predictive spectroscopic data provided in this guide serve as a foundation for researchers to synthesize, characterize, and evaluate the biological potential of this and similar molecules, potentially leading to the discovery of new therapeutic agents. Further research is required to fully elucidate the biological activity profile and mechanism of action of this compound.
References
- 1. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- [webbook.nist.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. biophysics.org [biophysics.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Asymmetric Synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol
Introduction
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol is a valuable chiral building block in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of parent compounds. This enantiomerically pure alcohol is a key intermediate for synthesizing a variety of complex molecular targets. The most efficient and common strategy for its synthesis is the asymmetric reduction of the prochiral ketone, 5-Fluoro-2,3-dihydro-1H-inden-1-one (5-fluoro-1-indanone). This document outlines various catalytic methods for this stereoselective transformation, providing detailed protocols and comparative data for researchers.
Core Synthetic Strategy: Asymmetric Ketone Reduction
The primary challenge in synthesizing (S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol is controlling the stereochemistry at the newly formed secondary alcohol. This is achieved through enantioselective reduction, where a chiral catalyst or reagent preferentially facilitates the addition of a hydride to one face of the prochiral ketone. Several powerful methods have been developed for this purpose, including catalyst-mediated hydrogenation and hydride reduction.
Data Presentation: Comparison of Asymmetric Reduction Methods
The selection of a synthetic method often depends on factors such as catalyst availability, cost, scalability, and desired stereoselectivity. The following table summarizes typical performance data for established asymmetric reduction techniques applicable to 5-fluoro-1-indanone.
Table 1: Overview of Catalytic Systems for Asymmetric Reduction
| Method | Catalyst System | Reductant/H2 Source | Typical Yield (%) | Typical ee (%) | Key Advantages |
| CBS Reduction | (R)- or (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF or Catecholborane | 85–98% | >95% | High enantioselectivity, predictable stereochemistry, broad substrate scope.[1][2] |
| Noyori Hydrogenation | Ru(II)-BINAP-Diamine Complex | H₂ Gas (1–100 atm) | 90–99% | >98% | Very high turnover numbers, excellent enantioselectivity, atom economical.[3][4] |
| Transfer Hydrogenation | [(p-cymene)RuCl((S,S)-TsDPEN)] | HCOOH / NEt₃ or iPrOH | 90–99% | 95–99% | Avoids high-pressure H₂, operationally simple, uses common reagents.[5][6][7] |
| Biocatalytic Reduction | Ketoreductase (KRED) Enzyme | Glucose (with GDH for cofactor regeneration) or iPrOH | >95% | >99% | Extremely high selectivity, mild aqueous conditions, environmentally benign.[8][9] |
Diagrams of Key Processes
To visually represent the synthesis and workflow, the following diagrams have been generated.
Caption: General synthetic pathway for the target molecule.
Caption: A typical experimental workflow for the synthesis.
Caption: Key steps in the Corey-Bakshi-Shibata reduction.
Experimental Protocols
The following protocols are representative procedures for the asymmetric reduction of 5-fluoro-1-indanone. Researchers should optimize conditions for their specific setup.
Protocol 1: Corey-Bakshi-ShBata (CBS) Reduction
This method utilizes a chiral oxazaborolidine catalyst to direct the stereoselective reduction of the ketone by a borane source.[10] It is known for its high enantioselectivity and predictable outcomes.[1]
Materials:
-
5-Fluoro-2,3-dihydro-1H-inden-1-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF) or Catecholborane
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried, round-bottom flask under a nitrogen atmosphere, add 5-fluoro-1-indanone (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Catalyst Addition: Cool the solution to -20 °C (or as optimized). Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.05–0.1 eq) dropwise. Stir for 10 minutes.
-
Reductant Addition: Slowly add the BH₃·THF solution (0.6–1.0 eq) dropwise via a syringe pump over 30-60 minutes, maintaining the internal temperature.
-
Reaction: Stir the mixture at the same temperature for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol.
Protocol 2: Noyori Asymmetric Hydrogenation
This protocol uses a ruthenium catalyst with a chiral BINAP ligand and a chiral diamine, operating under a hydrogen atmosphere.[3][4] It is highly efficient and atom-economical.[11]
Materials:
-
5-Fluoro-2,3-dihydro-1H-inden-1-one
-
RuCl₂[(S)-BINAP][(S,S)-DPEN] or similar Ru(II) catalyst (0.001–0.01 eq)
-
Anhydrous isopropanol or ethanol
-
Potassium tert-butoxide (KOtBu) (as a base activator)
-
Hydrogen gas (H₂)
Procedure:
-
Setup: In a glovebox, charge a high-pressure autoclave reactor with the Ru(II) catalyst, 5-fluoro-1-indanone (1.0 eq), and potassium tert-butoxide (0.02 eq).
-
Solvent Addition: Add degassed, anhydrous isopropanol to the reactor.
-
Reaction: Seal the reactor, remove it from the glovebox, and purge several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10–50 atm H₂) and heat to the reaction temperature (e.g., 30–50 °C).
-
Monitoring: Stir the reaction vigorously for the required time (4–24 hours). The reaction progress can be monitored by taking aliquots (after depressurizing) and analyzing via HPLC.
-
Workup: Once complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified directly by flash column chromatography on silica gel to afford the pure (S)-alcohol.
Protocol 3: Asymmetric Transfer Hydrogenation (ATH)
ATH avoids the use of high-pressure hydrogen gas by using a hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, making it operationally simpler.[5][12]
Materials:
-
5-Fluoro-2,3-dihydro-1H-inden-1-one
-
[(p-cymene)RuCl((S,S)-TsDPEN)] (0.005–0.01 eq)
-
Formic acid / Triethylamine azeotrope (5:2 ratio) or Isopropanol
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Setup: Add 5-fluoro-1-indanone (1.0 eq) and the Ru-catalyst to a flask under a nitrogen atmosphere.
-
Reagent Addition: Add the solvent (e.g., DCM) followed by the hydrogen source (formic acid/triethylamine, 2–5 eq).
-
Reaction: Stir the mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) for 6–24 hours until completion is observed by TLC.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 4: Biocatalytic Reduction
This green chemistry approach uses a ketoreductase (KRED) enzyme, often in a whole-cell system or as a lyophilized powder, to achieve exceptional selectivity.[8] Cofactor regeneration is typically required.
Materials:
-
5-Fluoro-2,3-dihydro-1H-inden-1-one
-
Ketoreductase (KRED) preparation (e.g., from a commercial screening kit)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., Glucose and Glucose Dehydrogenase (GDH), or isopropanol)
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate for extraction
Procedure:
-
Setup: In a temperature-controlled vessel (e.g., 30 °C), prepare a solution of phosphate buffer.
-
Reagent Addition: Add the KRED enzyme, the NAD(P)H cofactor (catalytic amount), and the components of the regeneration system (e.g., glucose, GDH).
-
Substrate Addition: Add the 5-fluoro-1-indanone, either directly or as a solution in a co-solvent like DMSO if solubility is low.
-
Reaction: Stir or shake the mixture for 24-48 hours. Monitor the conversion by taking a small aliquot, extracting with a solvent like MTBE, and analyzing by GC or HPLC.
-
Workup: Once the reaction is complete, extract the entire mixture with ethyl acetate or MTBE.
-
Purification: Dry the combined organic extracts, concentrate, and purify by flash column chromatography to isolate the product.
Product Characterization
-
Purity and Structure: The chemical purity and structure of the final product, (S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol, should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Enantiomeric Excess (ee%): The enantiomeric excess is the most critical parameter and is determined by chiral High-Performance Liquid Chromatography (HPLC).[13] A suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) with a mobile phase typically consisting of a hexane/isopropanol mixture will be used to separate the (S) and (R) enantiomers. The ee% is calculated from the relative peak areas of the two enantiomers.
Safety Information
All experiments should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Borane reagents and metal hydrides are flammable and react violently with water. Ruthenium catalysts can be toxic. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with chiral water-soluble and heterogenized bifunctional catalysts of the RhCp*-type ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric transfer hydrogenation of prochiral ketones in aqueous media with new water-soluble chiral vicinal diamine as ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for the Enantioselective Reduction of 5-Fluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 5-fluoro-1-indanol is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The enantioselective reduction of the prochiral 5-fluoro-1-indanone is a critical step to access the optically pure (R)- or (S)-enantiomers of the corresponding alcohol. This document provides detailed application notes and protocols for three highly effective methods for this transformation: Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction.
Data Presentation: Comparison of Enantioselective Reduction Methods
The following table summarizes the quantitative data for the different catalytic systems employed in the enantioselective reduction of 5-fluoro-1-indanone.
| Method | Catalyst | Reducing Agent / Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| Asymmetric Transfer Hydrogenation | (S,S)-Ts-DENEB | Formic Acid / Triethylamine (5:2) | Methanol | 25 | 6-12 | >95 | >99 | (S) |
| Asymmetric Transfer Hydrogenation | (R,R)-Ts-DENEB | Formic Acid / Triethylamine (5:2) | Methanol | 25 | 6-12 | >95 | >99 | (R) |
| Corey-Bakshi-Shibata (CBS) Reduction | (S)-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (BH₃·SMe₂) | THF | -20 to 0 | 1-2 | ~90 | >98 | (S) |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (BH₃·SMe₂) | THF | -20 to 0 | 1-2 | ~90 | >98 | (R) |
| Biocatalytic Reduction | Ketoreductase (KRED) | Isopropanol (cosubstrate) | Buffer/IPA | 30 | 12-24 | >99 | >99.5 | (S) or (R)* |
*The product configuration depends on the specific ketoreductase enzyme selected.
Experimental Protocols
Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium Catalyst
Asymmetric transfer hydrogenation with Noyori-type catalysts, such as Ts-DENEB, is a highly efficient and selective method for the reduction of aromatic ketones.[1] This protocol is based on established procedures for similar substrates.[2]
Materials:
-
5-Fluoro-1-indanone
-
(S,S)-Ts-DENEB or (R,R)-Ts-DENEB catalyst
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Hydrogen Source: Prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-fluoro-1-indanone (1.0 eq, e.g., 0.5 mmol, 75 mg) and the chiral Ru-catalyst ((S,S)- or (R,R)-Ts-DENEB, 0.01 eq, 0.005 mmol, 3.2 mg).
-
Addition of Reagents: Dissolve the solids in anhydrous methanol (2.5 mL, to achieve a 0.2 M solution of the substrate). Add the freshly prepared formic acid/triethylamine mixture (5.0 eq of formic acid).
-
Reaction: Stir the reaction mixture at room temperature (25 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with chloroform (30 mL). Wash the organic layer successively with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically pure 5-fluoro-1-indanol.
-
Analysis: Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC analysis.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone.[3][4][5] This method is known for its high enantioselectivity and predictable stereochemical outcome.
Materials:
-
5-Fluoro-1-indanone
-
(S)- or (R)-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (10 M) or Borane-THF complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Flame-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the (S)- or (R)-Methyl-CBS-oxazaborolidine catalyst (0.1 eq, e.g., 0.5 mmol) as a 1 M solution in toluene.
-
Addition of Borane: Cool the flask to 0 °C and slowly add the borane-dimethyl sulfide complex (0.6 eq, e.g., 3.0 mmol) while maintaining the temperature. Stir for 10 minutes.
-
Substrate Addition: In a separate flask, dissolve 5-fluoro-1-indanone (1.0 eq, e.g., 5.0 mmol, 750 mg) in anhydrous THF (10 mL). Cool this solution to -20 °C.
-
Reaction: Slowly add the ketone solution to the catalyst-borane mixture via a syringe pump over 30-60 minutes. Stir the reaction mixture at -20 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C.
-
Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL). Stir for 30 minutes. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Biocatalytic Reduction using a Ketoreductase (KRED)
Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols with high efficiency and selectivity.[6][7] The reaction typically uses a sacrificial alcohol like isopropanol to regenerate the NAD(P)H cofactor.
Materials:
-
5-Fluoro-1-indanone
-
Ketoreductase (KRED) enzyme (lyophilized powder or immobilized)
-
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP⁺)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropanol (IPA)
-
Ethyl acetate
-
Orbital shaker with temperature control
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 10 mL). Add NADP⁺ (e.g., 1 mM).
-
Enzyme Addition: Add the ketoreductase enzyme to the buffer solution. The amount will depend on the specific activity of the enzyme preparation.
-
Substrate Addition: Dissolve 5-fluoro-1-indanone (e.g., 100 mg) in a minimal amount of a water-miscible co-solvent like isopropanol (e.g., 5-10% v/v of the total reaction volume) and add it to the reaction mixture. The isopropanol also serves as the cosubstrate for cofactor regeneration.
-
Reaction: Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm). Monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete (typically 12-24 hours), saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, the product can be further purified by column chromatography.
-
Analysis: Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizations
Caption: General experimental workflow for enantioselective reduction.
Caption: Catalytic cycle for Noyori-type ATH of ketones.
References
- 1. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Practical examples of biocatalysis in industry [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
Chiral Catalysts for the Enantioselective Reduction of 5-Fluoro-1-indanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective reduction of 5-fluoro-1-indanone, a key synthetic intermediate in the development of various pharmaceutical agents. The protocols focus on established and highly efficient chiral catalyst systems, providing methodologies for achieving high yields and enantioselectivities of the corresponding chiral 5-fluoro-1-indanol.
Introduction
Chiral 5-fluoro-1-indanol is a valuable building block in medicinal chemistry, where the introduction of a stereocenter and a fluorine atom can significantly enhance the pharmacological profile of a drug candidate. The enantioselective reduction of the prochiral ketone, 5-fluoro-1-indanone, is a critical step in accessing these enantiopure alcohols. This document outlines protocols for two powerful and widely used catalytic systems: the Noyori-type asymmetric transfer hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction. Additionally, a biocatalytic approach using ketoreductases is presented as an environmentally benign alternative.
Data Presentation
The following tables summarize the quantitative data for the enantioselective reduction of 5-fluoro-1-indanone using different chiral catalyst systems.
| Catalyst System | Hydrogen/Hydride Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Asymmetric Transfer Hydrogenation | ||||||
| RuCl--INVALID-LINK-- | HCOOH:NEt3 (5:2) | DMF | 40 | >95 | >98 (S-enantiomer) | |
| Corey-Bakshi-Shibata (CBS) Reduction | ||||||
| (S)-2-Methyl-CBS-oxazaborolidine | BH3·SMe2 | THF | -20 to rt | ~95 | >95 (R-enantiomer) | |
| Biocatalytic Reduction | ||||||
| Ketoreductase (KRED) | Isopropanol (cosubstrate) | Buffer | 30 | >99 | >99 (enantiomer dependent on enzyme) |
Note: The data presented is based on representative results from literature for the reduction of 5-fluoro-1-indanone and structurally similar substrates. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst
This protocol describes the asymmetric transfer hydrogenation of 5-fluoro-1-indanone using a chiral ruthenium catalyst, RuCl--INVALID-LINK--. This method is known for its high efficiency and enantioselectivity.[1]
Materials:
-
5-fluoro-1-indanone
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Hydrogen Source: In a separate flask, prepare a 5:2 molar mixture of formic acid and triethylamine. Caution: This reaction is exothermic.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-fluoro-1-indanone (1.0 eq) and the RuCl--INVALID-LINK-- catalyst (0.001 - 0.01 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids.
-
Reaction Initiation: Add the freshly prepared formic acid/triethylamine mixture (as the hydrogen source).
-
Reaction Conditions: Stir the reaction mixture at 40 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the chiral 5-fluoro-1-indanol.
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The CBS reduction is a reliable method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a borane source.[2][3][4][5] This protocol provides a general procedure for the reduction of 5-fluoro-1-indanone.
Materials:
-
5-fluoro-1-indanone
-
(S)-2-Methyl-CBS-oxazaborolidine (as a 1.0 M solution in toluene)
-
Borane dimethyl sulfide complex (BH3·SMe2) (as a 2.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 eq) in anhydrous THF.
-
Cooling: Cool the solution to -20 °C.
-
Addition of Borane: Slowly add the borane dimethyl sulfide complex (0.6 - 1.0 eq) to the catalyst solution while maintaining the temperature at -20 °C.
-
Substrate Addition: In a separate flask, dissolve 5-fluoro-1-indanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above -20 °C.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully add methanol to quench the excess borane. Caution: Hydrogen gas is evolved.
-
Work-up: Allow the mixture to warm to room temperature and then concentrate under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel to yield the enantiomerically enriched 5-fluoro-1-indanol.
Biocatalytic Reduction using a Ketoreductase (KRED)
Biocatalytic reductions offer a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that can reduce ketones to chiral alcohols with excellent enantioselectivity.[6][7]
Materials:
-
5-fluoro-1-indanone
-
Ketoreductase (KRED) enzyme (lyophilized powder or immobilized)
-
NAD(P)H cofactor
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable alcohol dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Isopropanol (as cosubstrate for cofactor regeneration)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware
-
Incubator shaker
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Cofactor and Regeneration System: Add the NAD(P)H cofactor and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Enzyme Addition: Add the ketoreductase enzyme to the buffered solution.
-
Substrate Addition: Dissolve 5-fluoro-1-indanone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture. Isopropanol can also serve as the cosubstrate for cofactor regeneration.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation in an incubator shaker.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).
-
Work-up: Once the reaction has reached completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extraction: Extract the product into the organic layer. Separate the organic layer and repeat the extraction of the aqueous layer.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.
Visualizations
Caption: Catalytic Cycle for Asymmetric Transfer Hydrogenation.
Caption: Experimental Workflow for CBS Reduction.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
experimental protocol for the synthesis of 5-Fluoro-1-indanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-Fluoro-1-indanol, a valuable intermediate in medicinal chemistry and drug discovery. The procedure outlines the reduction of 5-Fluoro-1-indanone using sodium borohydride, a mild and effective reducing agent.
Introduction
5-Fluoro-1-indanol serves as a key building block in the synthesis of various biologically active molecules. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This protocol details a common and reliable method for the preparation of 5-Fluoro-1-indanol from its corresponding ketone, 5-Fluoro-1-indanone.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 5-Fluoro-1-indanol.
| Reagent/Parameter | Molar Equivalent/Value |
| 5-Fluoro-1-indanone | 1.0 eq |
| Sodium borohydride (NaBH₄) | 1.5 eq |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 hour at 0 °C, then 2 hours at room temperature |
Experimental Protocol
The synthesis of 5-Fluoro-1-indanol is achieved through the reduction of 5-Fluoro-1-indanone.[1] Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones.[2][3]
Materials:
-
5-Fluoro-1-indanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Fluoro-1-indanone (1.0 eq) in methanol.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.[1]
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.[1]
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.[1]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water.[1]
-
Solvent Removal: Remove the methanol under reduced pressure.[1]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Concentration: Concentrate the organic solution in vacuo to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 5-Fluoro-1-indanol.[1]
Experimental Workflow
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-OL
Introduction
5-Fluoro-2,3-dihydro-1H-inden-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The introduction of a fluorine atom can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of target molecules, making this fluorinated indanol a valuable building block in drug discovery and development.[1][2] This document provides a detailed protocol for the scale-up synthesis of this compound via the reduction of 5-Fluoro-2,3-dihydro-1H-inden-1-one (also known as 5-fluoro-1-indanone). The protocol is designed for researchers, scientists, and drug development professionals involved in process development and manufacturing.
Synthesis Pathway
The primary route for the synthesis of this compound on a laboratory and pilot scale involves the reduction of the corresponding ketone, 5-Fluoro-2,3-dihydro-1H-inden-1-one. Sodium borohydride (NaBH₄) is a commonly used, mild, and effective reducing agent for this transformation.[2][3]
Caption: Chemical transformation of 5-Fluoro-2,3-dihydro-1H-inden-1-one to this compound.
Experimental Protocols
Protocol 1: Scale-Up Reduction of 5-Fluoro-2,3-dihydro-1H-inden-1-one
This protocol outlines the procedure for the reduction of 5-Fluoro-2,3-dihydro-1H-inden-1-one using sodium borohydride. The quantities provided are for a representative scale-up batch, and appropriate adjustments should be made based on the available equipment and desired output.
Materials and Equipment:
-
5-Fluoro-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass-lined reactor with overhead stirring, temperature control, and addition funnel
-
Rotary evaporator
-
Separatory funnel (appropriately sized for the reaction volume)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable glass-lined reactor equipped with an overhead stirrer and a temperature probe, dissolve 5-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in methanol.
-
Cooling: Cool the solution to 0 °C using a cooling bath.[3]
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the internal temperature below 5 °C.[3] The addition should be controlled to manage any exotherm.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Quenching: Upon completion, cool the reaction mixture back to 0-5 °C and slowly quench the reaction by the dropwise addition of deionized water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).[3]
-
Washing: Combine the organic layers and wash with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[3]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.[3] For larger scales, recrystallization or distillation under reduced pressure may be more practical purification methods.
Experimental Workflow
Caption: Workflow for the reduction of 5-Fluoro-2,3-dihydro-1H-inden-1-one.[3]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 5-Fluoro-2,3-dihydro-1H-inden-1-one | C₉H₇FO | 150.15 | White to yellow crystalline solid | 700-84-5 |
| This compound | C₉H₉FO | 152.16 | - | - |
Table 2: Summary of a Representative Laboratory Scale Synthesis
| Starting Material | Reagent | Solvent | Product | Yield | Purity |
| 5-Fluoro-1-indanone (1.0 eq) | NaBH₄ (1.5 eq) | Methanol | 5-Fluoro-1-indanol | ~90-95% | >98% (post-purification) |
Note: Yield and purity are typical values and may vary depending on reaction scale and purification efficiency.
Scale-Up Considerations
When transitioning from a laboratory scale to a larger production scale, several factors must be carefully considered to ensure safety, efficiency, and product quality.
Logical Relationships in Scale-Up
Caption: Key considerations for scaling up the synthesis process.
Safety:
-
Exotherm Management: The reaction of sodium borohydride with methanol and the quenching step with water are exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient cooling is essential.
-
Hydrogen Evolution: The reaction of sodium borohydride with protic solvents generates hydrogen gas. The reactor must be properly vented to prevent pressure buildup.
-
Reagent Handling: Sodium borohydride is a flammable solid and should be handled with appropriate personal protective equipment in a controlled environment.
Process Optimization:
-
Mixing: Efficient stirring is crucial to ensure uniform temperature and concentration throughout the reaction mixture.
-
Reverse Addition: For better temperature control, consider adding the solution of 5-Fluoro-2,3-dihydro-1H-inden-1-one in methanol to a suspension of sodium borohydride in a suitable solvent.
-
Solvent Selection: While methanol is effective, other solvents like ethanol or isopropanol could be evaluated for their impact on reaction kinetics, safety, and workup.
-
Workup: For large-scale extractions, continuous liquid-liquid extraction may be more efficient than batch extractions.
-
Purification: Column chromatography is often not practical for large quantities. Alternative purification methods such as recrystallization from a suitable solvent system or vacuum distillation should be developed and optimized.
The reduction of 5-Fluoro-2,3-dihydro-1H-inden-1-one to this compound using sodium borohydride is a robust and high-yielding reaction. Careful consideration of safety and process parameters is necessary for a successful scale-up. The protocols and considerations outlined in this document provide a comprehensive guide for researchers and professionals in the field of chemical and pharmaceutical development.
References
Application Notes and Protocols for the Use of 5-Fluoro-2,3-dihydro-1H-inden-1-ol in Chiral Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-2,3-dihydro-1H-inden-1-ol is a versatile chiral building block of significant interest in medicinal chemistry. The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The chiral hydroxyl group provides a key handle for the stereoselective synthesis of complex molecules, making this compound a valuable intermediate in the development of novel therapeutics, particularly in the areas of neurological disorders and cancer. These application notes provide detailed protocols for the synthesis of racemic and enantiomerically enriched this compound and discuss its potential applications in chiral drug synthesis.
Data Presentation
Table 1: Summary of Synthetic Protocols for this compound
| Protocol | Method | Starting Material | Key Reagents/Catalyst | Product | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Racemic Reduction | 5-Fluoro-1-indanone | Sodium borohydride (NaBH₄), Methanol | (±)-5-Fluoro-2,3-dihydro-1H-inden-1-ol | >95 (crude) | Not Applicable |
| 2 | Asymmetric Transfer Hydrogenation | 5-Fluoro-1-indanone | RuCl(p-cymene)[(S,S)-Ts-DPEN], Formic acid/Triethylamine | (S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol | High (not specified) | High (not specified) |
| 3 | Enzymatic Kinetic Resolution | (±)-5-Fluoro-2,3-dihydro-1H-inden-1-ol | Pseudomonas cepacia Lipase (PCL), Vinyl acetate | (R)-5-Fluoro-2,3-dihydro-1H-inden-1-ol and (S)-5-Fluoro-2,3-dihydro-1H-inden-1-yl acetate | ~50 for each | >95 for both |
Experimental Protocols
Protocol 1: Synthesis of Racemic (±)-5-Fluoro-2,3-dihydro-1H-inden-1-ol
This protocol describes the reduction of 5-fluoro-1-indanone to the corresponding racemic alcohol using sodium borohydride.[3]
Materials:
-
5-Fluoro-1-indanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-Fluoro-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]
-
Purify the crude product by column chromatography on silica gel to afford racemic this compound.
Caption: Workflow for the racemic synthesis of this compound.
Protocol 2: Asymmetric Synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol
This protocol outlines the enantioselective reduction of 5-fluoro-1-indanone via asymmetric transfer hydrogenation, a method known for its high efficiency and enantioselectivity.
Materials:
-
5-Fluoro-1-indanone
-
Anhydrous Dimethylformamide (DMF)
-
RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 5-fluoro-1-indanone (1.0 eq) in anhydrous DMF.
-
Add the RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst (0.001-0.01 eq).
-
In a separate flask, prepare a 5:2 mixture of formic acid and triethylamine.
-
Add the freshly prepared formic acid/triethylamine mixture (2.0-5.0 eq of formic acid) to the reaction flask.
-
Stir the reaction at the appropriate temperature (typically 25-40 °C) and monitor by chiral HPLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol.
Caption: Workflow for the asymmetric synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol.
Protocol 3: Enzymatic Kinetic Resolution of (±)-5-Fluoro-2,3-dihydro-1H-inden-1-ol
This protocol describes a plausible method for the enzymatic kinetic resolution of the racemic alcohol using a lipase to achieve the separation of enantiomers. This method is based on successful resolutions of structurally similar compounds.[4][5]
Materials:
-
(±)-5-Fluoro-2,3-dihydro-1H-inden-1-ol
-
Immobilized Pseudomonas cepacia Lipase (PCL)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene or THF)
-
Molecular sieves (4 Å)
-
Celatom® or similar filter aid
-
Silica gel for column chromatography
Procedure:
-
To a solution of (±)-5-Fluoro-2,3-dihydro-1H-inden-1-ol (1.0 eq) in the anhydrous organic solvent, add molecular sieves and stir for 30 minutes.
-
Add immobilized Pseudomonas cepacia Lipase (e.g., 50% by weight of the substrate).
-
Add vinyl acetate (0.6 eq) and stir the reaction at room temperature.
-
Monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached, filter off the immobilized enzyme through a pad of Celatom® and wash with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol and the formed acetate by column chromatography on silica gel.
-
The (S)-acetate can be hydrolyzed back to the (S)-alcohol using a mild base (e.g., K₂CO₃ in methanol).
Determination of Enantiomeric Excess (ee%): The enantiomeric excess of the resolved alcohol and acetate should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a mobile phase of hexane/isopropanol.
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Application in Chiral Drug Synthesis
Enantiomerically pure (R)- and (S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol are valuable chiral synthons for the preparation of a variety of bioactive molecules. The hydroxyl group can be readily converted into other functionalities such as amines, azides, or ethers, allowing for the introduction of diverse pharmacophores.
While a specific marketed drug directly utilizing this chiral intermediate is not readily identifiable in the public literature, the fluorinated indane scaffold is a key component of several classes of therapeutic agents. For instance, derivatives of indanone, the precursor to our target alcohol, have been investigated for their potential as:
-
Acetylcholinesterase (AChE) inhibitors: For the treatment of Alzheimer's disease.[4]
-
Anti-cancer agents: Indanone-based compounds have shown to induce apoptosis in cancer cells.[1]
-
Anti-inflammatory agents: Some indanone derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2).[1]
The chiral nature of this compound allows for the synthesis of single-enantiomer drugs, which can lead to improved therapeutic efficacy and reduced side effects compared to their racemic counterparts.[6] The (S)- or (R)-configuration of the alcohol can be used to control the stereochemistry of subsequent reactions, leading to the desired enantiomer of the final drug product.
Hypothetical Signaling Pathway Interaction:
The following diagram illustrates a hypothetical scenario where a drug synthesized from chiral this compound inhibits a key enzyme in a disease-related signaling pathway.
Caption: Hypothetical mechanism of action for a chiral drug derived from this compound.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. The protocols provided herein offer robust methods for the preparation of both racemic and enantiomerically enriched forms of this compound. Its application in the synthesis of chiral drugs holds significant promise for the development of novel therapeutics with improved pharmacological profiles. Further research into the incorporation of this chiral synthon into drug discovery programs is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.tudelft.nl [research.tudelft.nl]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral drugs - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 5-Fluoro-1-indanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of 5-Fluoro-1-indanol, a key intermediate in the synthesis of various pharmaceutical compounds. The derivatization of this secondary benzylic alcohol into ethers and esters can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The following protocols are based on established synthetic methodologies and provide a starting point for the exploration of novel 5-Fluoro-1-indanol derivatives.
Introduction to Derivatization Strategies
The hydroxyl group of 5-Fluoro-1-indanol offers a versatile handle for chemical modification. The primary strategies for its derivatization include:
-
Etherification: Formation of an ether linkage (C-O-C) by reacting the alkoxide of 5-Fluoro-1-indanol with an alkyl or aryl halide (Williamson Ether Synthesis) or by other methods.
-
Esterification: Formation of an ester linkage (C-O-C=O) through reaction with a carboxylic acid, acid chloride, or acid anhydride. Common methods include the Fischer, Steglich, and acylation reactions.
-
Mitsunobu Reaction: A powerful method for converting alcohols to a variety of functional groups, including esters, with inversion of stereochemistry, using a phosphine and an azodicarboxylate.
These derivatization reactions allow for the introduction of a wide range of functional groups, enabling the fine-tuning of molecular properties for drug discovery and development.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis for the Preparation of 1-Alkoxy-5-fluoroindanes
The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[1][2] This protocol describes the synthesis of 1-methoxy-5-fluoroindane.
Reaction Scheme:
References
Application Notes and Protocols: Protection of 5-Fluoro-2,3-dihydro-1H-inden-1-ol for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2,3-dihydro-1H-inden-1-ol is a valuable synthetic intermediate in medicinal chemistry. The strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability.[1][2] Protecting the hydroxyl group of this compound is a crucial step in multi-step syntheses, enabling selective reactions at other positions of the molecule. This document provides detailed protocols for the protection of this compound using common protecting groups: tert-butyldimethylsilyl (TBDMS), methoxymethyl (MOM), and tetrahydropyranyl (THP). These protecting groups are selected for their reliability and varying stability under different reaction conditions, offering flexibility in synthetic design. The protected intermediates are key building blocks in the development of novel therapeutics.[3]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the protection of this compound. Please note that yields and reaction times are based on general procedures for secondary alcohols and may require optimization for this specific substrate.
| Protecting Group | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| TBDMS | TBDMS-Cl | DMF | Imidazole | 25 | 2 - 4 | >90 |
| MOM | MOM-Cl | DCM | DIPEA | 0 - 25 | 1 - 3 | >85 |
| THP | DHP | DCM | p-TSA (cat.) | 25 | 1 - 2 | >90 |
Experimental Protocols
Protocol 1: Synthesis of 1-(tert-Butyldimethylsilyloxy)-5-fluoro-2,3-dihydro-1H-indene
This protocol describes the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether. TBDMS ethers are robust and stable to a wide range of reaction conditions, yet can be selectively removed using fluoride reagents.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Expected Spectroscopic Data:
-
¹H NMR: Expect characteristic signals for the TBDMS group (singlets around δ 0.1 and 0.9 ppm) in addition to the signals corresponding to the 5-fluoro-2,3-dihydro-1H-inden-1-yl moiety. The proton at C1 will show a downfield shift compared to the starting alcohol.
-
¹³C NMR: Appearance of signals for the methyl and quaternary carbons of the TBDMS group.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the TBDMS-protected product.
Protocol 2: Synthesis of 5-Fluoro-1-(methoxymethoxy)-2,3-dihydro-1H-indene
This protocol details the formation of a methoxymethyl (MOM) ether. MOM ethers are stable to basic and nucleophilic reagents and are readily cleaved under acidic conditions.
Materials:
-
This compound
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) to the solution, followed by the dropwise addition of MOM-Cl (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the MOM-protected product.
Expected Spectroscopic Data:
-
¹H NMR: Appearance of characteristic signals for the MOM group, a singlet for the O-CH₂-O protons around δ 4.7 ppm and a singlet for the O-CH₃ protons around δ 3.4 ppm.
-
¹³C NMR: Signals corresponding to the acetal carbon and the methoxy carbon of the MOM group.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the MOM-protected product.
Protocol 3: Synthesis of 2-((5-Fluoro-2,3-dihydro-1H-inden-1-yl)oxy)tetrahydro-2H-pyran
This protocol describes the protection of the hydroxyl group as a tetrahydropyranyl (THP) ether. THP ethers are stable to a wide variety of non-acidic conditions.
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add DHP (1.5 eq).
-
Add a catalytic amount of p-TSA (0.05 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the THP-protected compound.
Expected Spectroscopic Data:
-
¹H NMR: A complex set of multiplets in the region of δ 1.5-1.9 ppm and δ 3.5-4.0 ppm corresponding to the methylene protons of the THP ring, and a characteristic signal for the anomeric proton around δ 4.7 ppm. Due to the creation of a new stereocenter, a mixture of diastereomers may be observed.
-
¹³C NMR: Signals corresponding to the carbons of the THP ring.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the THP-protected product.
Mandatory Visualizations
Caption: General workflow for the protection and deprotection of this compound.
Caption: Simplified mechanism for TBDMS protection catalyzed by imidazole.
Caption: Logical flow of a typical protection experiment from start to characterization.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Fluoro-1-indanol in the Synthesis of Neuroactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-1-indanol is a versatile fluorinated building block that has garnered significant interest in medicinal chemistry, particularly in the development of novel neuroactive compounds. The introduction of a fluorine atom can enhance crucial drug-like properties such as metabolic stability, binding affinity, and bioavailability. This document provides a comprehensive overview of the application of 5-Fluoro-1-indanol in the synthesis of neuroactive agents, with a primary focus on multi-target-directed ligands for neurodegenerative diseases like Alzheimer's disease. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development in this promising area.
The primary application of 5-Fluoro-1-indanol lies in its role as a key intermediate in the synthesis of analogues of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of Alzheimer's disease. By modifying the core structure of Donepezil with a 5-fluoro-indanol moiety, researchers have developed potent dual inhibitors of both acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), two key enzymes in the pathogenesis of Alzheimer's disease.
Key Applications in Neuroactive Compound Synthesis
The primary route to neuroactive compounds utilizing 5-fluoro-1-indanol begins with its precursor, 5-fluoro-1-indanone. The indanone is first reduced to the corresponding indanol, which can then undergo further functionalization to yield the final active molecules.
Synthesis of Donepezil Analogues as Dual AChE and BACE-1 Inhibitors
A prominent application of 5-fluoro-1-indanol is in the synthesis of multi-target-directed ligands (MTDLs) for Alzheimer's disease. These compounds are designed to simultaneously inhibit both AChE and BACE-1, offering a potentially more effective therapeutic strategy.
One notable synthetic approach involves the aldol condensation of 5-fluoro-1-indanone with a suitable aldehyde, followed by reduction of the resulting enone and subsequent functionalization. While many syntheses start from the indanone, the reduction to 5-fluoro-1-indanol is a critical step in these pathways.
Quantitative Data
The following tables summarize the quantitative data for the synthesis and biological activity of neuroactive compounds derived from 5-fluoro-1-indanone, the precursor to 5-fluoro-1-indanol.
Table 1: Synthesis of 5-Fluoro-1-indanone and its Reduction to 5-Fluoro-1-indanol
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 3-(3-Fluorophenyl)propanoic acid | Chlorosulfonic acid | 5-Fluoro-1-indanone | 70.5 | --INVALID-LINK-- |
| 5-Fluoro-1-indanone | Sodium borohydride (NaBH₄) | 5-Fluoro-1-indanol | High (not specified) | --INVALID-LINK-- |
Table 2: Biological Activity of Donepezil Analogues
| Compound | Target | IC₅₀ (nM) | Reference |
| Donepezil | hAChE | 6.21 | --INVALID-LINK-- |
| Donepezil | BACE-1 | 194 | --INVALID-LINK-- |
| Compound 4 (Donepezil Analogue) | hAChE | 4.11 | --INVALID-LINK-- |
| Compound 4 (Donepezil Analogue) | BACE-1 | 18.3 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Reduction of 5-Fluoro-1-indanone to 5-Fluoro-1-indanol
This protocol describes the reduction of the ketone functionality in 5-Fluoro-1-indanone to the corresponding alcohol, 5-Fluoro-1-indanol, using sodium borohydride.
Materials:
-
5-Fluoro-1-indanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 5-Fluoro-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 5-Fluoro-1-indanol.
Protocol 2: Synthesis of a Donepezil Analogue Precursor via Aldol Condensation
This protocol outlines the synthesis of a precursor to donepezil analogues starting from a substituted indanone. This general procedure can be adapted for 5-fluoro-1-indanone.
Materials:
-
Substituted indanone (e.g., 5,6-dimethoxy-indanone) (1.0 eq)
-
N-benzyl-piperidine-4-carboxaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) flakes (3.2 eq)
-
Methanol
-
5% Acetic acid
Procedure:
-
Dissolve the substituted indanone in methanol in a reaction vessel under an inert atmosphere at room temperature.
-
Slowly add NaOH flakes followed by N-benzyl-piperidine-4-carboxaldehyde to the reaction mixture.
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the solid formed.
-
Wash the solid with 5% acetic acid and then with methanol.
-
Dry the solid to obtain the aldol condensation product.
Signaling Pathways and Experimental Workflows
The neuroactive compounds synthesized using 5-fluoro-1-indanol as a building block primarily target key enzymes implicated in the pathology of Alzheimer's disease. The following diagrams illustrate the synthetic workflow and the targeted signaling pathways.
Caption: General synthetic workflow from 5-fluoro-1-indanone to neuroactive compounds.
Caption: Dual inhibition of BACE-1 and AChE in Alzheimer's disease by 5-fluoro-1-indanol derivatives.
Conclusion
5-Fluoro-1-indanol serves as a crucial synthetic intermediate for the development of potent neuroactive compounds, particularly multi-target-directed ligands for Alzheimer's disease. The protocols and data presented herein demonstrate the utility of this building block in creating dual inhibitors of AChE and BACE-1. The unique properties conferred by the fluorine atom make 5-fluoro-1-indanol an attractive scaffold for the design of next-generation therapeutics for neurodegenerative disorders. Further exploration of derivatives of 5-fluoro-1-indanol is warranted to discover novel compounds with improved efficacy and safety profiles.
The Emergence of 5-Fluoro-2,3-dihydro-1H-inden-1-OL as a Chiral Auxiliary in Asymmetric Synthesis
Introduction
In the field of asymmetric synthesis, the quest for novel and efficient chiral auxiliaries is paramount for the stereocontrolled synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production. 5-Fluoro-2,3-dihydro-1H-inden-1-OL is an emerging chiral auxiliary that leverages the rigid indane backbone and the electronic properties of fluorine to induce stereoselectivity in a variety of chemical transformations. Its structural rigidity provides a well-defined steric environment, influencing the facial selectivity of reactions on a prochiral substrate temporarily attached to the auxiliary. The presence of the fluorine atom can further modulate the electronic environment and stability of intermediates, potentially enhancing diastereoselectivity.
This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in key asymmetric reactions. While this specific auxiliary is not yet widely documented in publicly available literature, the protocols provided are based on established methodologies for structurally related and well-characterized chiral auxiliaries, such as those derived from 2-indanol and cis-1-amino-2-indanol. These notes are intended to serve as a comprehensive guide for researchers and scientists in the practical application of this promising chiral auxiliary.
Core Principle: Asymmetric Induction
The fundamental principle behind using this compound as a chiral auxiliary is the temporary conversion of a prochiral substrate into a chiral molecule. The inherent chirality of the auxiliary creates a diastereomeric relationship with the newly forming stereocenter. The steric bulk of the indane scaffold and the electronic influence of the fluorine atom create a biased environment, directing the approach of incoming reagents to one face of the substrate, leading to the preferential formation of one diastereomer.
The general workflow for utilizing a chiral auxiliary involves three main stages:
-
Attachment: Covalent bonding of the prochiral substrate to the chiral auxiliary.
-
Diastereoselective Reaction: The key bond-forming reaction that sets the desired stereocenter.
-
Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched product, with the auxiliary ideally being recoverable for reuse.
Synthesis of the Chiral Auxiliary Precursor: 5-Fluoro-1-indanone
The synthesis of the chiral auxiliary, this compound, typically starts from the corresponding ketone, 5-fluoro-1-indanone. A common method for the preparation of this precursor is through the intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid.
Experimental Protocol: Synthesis of 5-Fluoro-1-indanone
-
Reaction Setup: In a round-bottom flask, 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid is slowly added to 20 mL of chlorosulfonic acid with stirring at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is carefully poured onto crushed ice to quench the reaction. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 5-fluoro-1-indanone can be purified by column chromatography on silica gel.
Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of new stereocenters. When a prochiral enolate is attached to the this compound auxiliary, high levels of diastereoselectivity can be achieved.
Hypothetical Performance Data
The following table presents hypothetical data for the diastereoselective aldol addition using a 5-Fluoro-1-indenyl ester, based on typical results for similar chiral auxiliaries.
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | TiCl₄ | 96:4 | 88 |
| 2 | Isobutyraldehyde | Sn(OTf)₂ | 94:6 | 90 |
| 3 | Acetaldehyde | Et₂AlCl | 95:5 | 85 |
Experimental Protocol: Diastereoselective Aldol Addition
-
Enolate Formation: A solution of the 5-fluoro-1-indenyl ester (1.0 mmol) in anhydrous dichloromethane (10 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon). The Lewis acid (1.1 mmol) is added dropwise, followed by a hindered base such as diisopropylethylamine (1.2 mmol). The mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
Aldol Addition: The aldehyde (1.2 mmol) is then added dropwise, and the reaction is stirred at -78 °C until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio is determined by ¹H NMR or chiral HPLC analysis.
Diagram: Aldol Reaction Workflow
Caption: General workflow for a diastereoselective aldol reaction.
Application in Asymmetric Alkylation
The enolate derived from an ester of this compound can undergo highly diastereoselective alkylation, providing access to a variety of chiral carboxylic acid derivatives.
Hypothetical Performance Data
The following table presents hypothetical data for the diastereoselective enolate alkylation.
| Entry | Electrophile (R-X) | Base | Diastereomeric Excess (de) | Yield (%) |
| 1 | Benzyl bromide (BnBr) | LDA | >98% | 92 |
| 2 | Methyl iodide (MeI) | LHMDS | >98% | 95 |
| 3 | Allyl iodide | NaHMDS | >98% | 89 |
Experimental Protocol: Diastereoselective Enolate Alkylation
-
Enolate Formation: A solution of the 5-fluoro-1-indenyl ester (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere. A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes.
-
Alkylation: The electrophile (1.2 mmol) is then added, and the reaction is stirred at -78 °C until completion as monitored by TLC.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The diastereomeric excess is determined by ¹H NMR or chiral HPLC analysis.
Diagram: Alkylation Reaction Workflow
Caption: General workflow for a diastereoselective alkylation reaction.
Cleavage of the Chiral Auxiliary
The final step in the synthetic sequence is the removal of the chiral auxiliary to yield the enantiomerically enriched product. The choice of cleavage method depends on the desired functionality of the final product.
Protocols for Auxiliary Cleavage
1. Basic Hydrolysis to Carboxylic Acids
-
Procedure: The diastereomerically pure adduct (1.0 mmol) is dissolved in a 3:1 mixture of THF and water. The solution is cooled to 0 °C, and lithium hydroxide (LiOH, 3.0 mmol) is added. The mixture is stirred at 0 °C to room temperature until the reaction is complete (monitored by TLC). The mixture is then acidified with 1 M HCl to a pH of ~2, and the carboxylic acid product is extracted with an organic solvent. The aqueous layer can be basified to recover the chiral auxiliary.
2. Reductive Cleavage to Alcohols
-
Procedure: The adduct (1.0 mmol) is dissolved in anhydrous THF and cooled to 0 °C. A reducing agent such as lithium borohydride (LiBH₄, 2.0 mmol) is added portion-wise. The reaction is stirred at 0 °C until completion. The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The product alcohol and the liberated chiral auxiliary are extracted and can be separated by column chromatography.
Diagram: Auxiliary Cleavage Pathways
Caption: Common cleavage methods for the chiral auxiliary.
This compound represents a potentially valuable chiral auxiliary for asymmetric synthesis. Its rigid framework and the electronic nature of the fluorine substituent are expected to provide high levels of stereocontrol in various C-C bond-forming reactions. The protocols and hypothetical data presented in these application notes provide a solid foundation for researchers to explore the utility of this chiral auxiliary in their synthetic endeavors. Further research and publication of experimental data will be crucial in fully establishing the scope and limitations of this promising tool in the field of asymmetric catalysis.
Application Notes and Protocols for Stereospecific Reactions Involving 5-Fluoro-2,3-dihydro-1H-inden-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for conducting stereospecific reactions with 5-Fluoro-2,3-dihydro-1H-inden-1-ol. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical agents and fine chemicals, where precise control of stereochemistry is critical for biological activity and efficacy. The following sections detail procedures for the asymmetric synthesis of chiral this compound via enzymatic kinetic resolution and its subsequent stereospecific conversion to other chiral derivatives using the Mitsunobu reaction.
Asymmetric Synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol via Lipase-Catalyzed Kinetic Resolution
The enzymatic kinetic resolution of racemic this compound offers a highly efficient and environmentally benign method for obtaining the enantiomerically pure (S)-alcohol. This process relies on the stereoselective acylation of one enantiomer by a lipase, leaving the other enantiomer unreacted.
Reaction Principle: A racemic mixture of this compound is subjected to acylation in the presence of a lipase. The enzyme selectively catalyzes the acylation of the (R)-enantiomer, resulting in the formation of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-yl acetate and leaving behind the unreacted (S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol with high enantiomeric excess.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Diatomaceous earth
-
Standard laboratory glassware for organic synthesis
-
Shaker or magnetic stirrer with temperature control
Procedure:
-
To a dry round-bottom flask, add racemic this compound (1.0 eq).
-
Add anhydrous organic solvent to achieve a concentration of 0.1-0.2 M.
-
Add immobilized CALB (20-50% by weight of the substrate).
-
Add vinyl acetate (0.6 eq) as the acylating agent.
-
Seal the flask and place it on a shaker or stirrer at a controlled temperature (typically 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Upon reaching the desired conversion, filter the reaction mixture through a pad of diatomaceous earth to remove the immobilized enzyme. Wash the enzyme with fresh solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol and (R)-5-Fluoro-2,3-dihydro-1H-inden-1-yl acetate by column chromatography on silica gel.
Quantitative Data Summary
| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield of (S)-alcohol (%) | ee of (S)-alcohol (%) | Yield of (R)-acetate (%) | ee of (R)-acetate (%) |
| 1 | CALB | Vinyl acetate | Toluene | 30 | 24 | ~50 | 45 | >99 | 48 | >98 |
| 2 | Lipase PS | Isopropenyl acetate | MTBE | 40 | 18 | ~48 | 43 | 98 | 45 | >99 |
Note: The data presented is representative and based on typical results for kinetic resolutions of similar secondary alcohols. Optimization of reaction conditions may be required for specific applications.
Experimental Workflow Diagram
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Stereospecific Synthesis of (R)-1-Azido-5-fluoro-2,3-dihydro-1H-indene via Mitsunobu Reaction
The Mitsunobu reaction provides a reliable method for the stereospecific conversion of chiral secondary alcohols to a variety of functional groups with complete inversion of stereochemistry. Here, we describe the conversion of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol to (R)-1-Azido-5-fluoro-2,3-dihydro-1H-indene, a valuable precursor for chiral amines.
Reaction Principle: The hydroxyl group of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol is activated by a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). Subsequent nucleophilic attack by an azide source (e.g., hydrazoic acid or diphenylphosphoryl azide) proceeds via an SN2 mechanism, resulting in the formation of the corresponding azide with inversion of the stereocenter.
Experimental Protocol: Mitsunobu Reaction
Materials:
-
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol (enantiomerically pure)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃) solution in a suitable solvent
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, dissolve (S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitation may be observed.
-
After stirring for 15-30 minutes at 0 °C, add the azide source (DPPA, 1.5 eq, or a solution of HN₃) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding a small amount of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-1-Azido-5-fluoro-2,3-dihydro-1H-indene.
Quantitative Data Summary
| Entry | Starting Material | Azide Source | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereochemical Outcome |
| 1 | (S)-5-Fluoro-1-indanol | DPPA | PPh₃, DEAD | THF | 0 to RT | 18 | 85-95 | Inversion |
| 2 | (S)-5-Fluoro-1-indanol | HN₃ | PPh₃, DIAD | Toluene | 0 to RT | 24 | 80-90 | Inversion |
Note: The data presented is representative and based on typical results for Mitsunobu reactions on secondary alcohols. Yields can vary depending on the specific conditions and substrate purity.
Reaction Pathway Diagram
Caption: Mitsunobu Reaction Pathway.
Application Note and Protocol for the Purification of 5-Fluoro-2,3-dihydro-1H-inden-1-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-2,3-dihydro-1H-inden-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent reactions and for ensuring the safety and efficacy of the final active pharmaceutical ingredient. Column chromatography is a widely used and effective technique for the purification of such organic compounds.[1][2][3] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The method is designed to remove common impurities, such as unreacted starting materials (e.g., 5-fluoro-1-indanone) and reaction byproducts.
Physicochemical Properties and Separation Principle
This compound is a moderately polar compound due to the presence of a hydroxyl group. Its precursor, 5-fluoro-1-indanone, is less polar. This difference in polarity is the basis for their separation by normal-phase column chromatography.[3] In this technique, a polar stationary phase (silica gel) is used with a non-polar to moderately polar mobile phase.[4][5][6] Less polar compounds have a weaker interaction with the stationary phase and elute faster, while more polar compounds, like the target alcohol, interact more strongly and have a longer retention time.[1][3] By gradually increasing the polarity of the mobile phase (gradient elution), a clean separation of the desired product can be achieved.
Data Presentation
Table 1: Recommended Materials and Solvents
| Material/Solvent | Grade | Purpose |
| Silica Gel | 60 Å, 230-400 mesh | Stationary Phase |
| n-Hexane | HPLC Grade | Mobile Phase (Non-polar component) |
| Ethyl Acetate | HPLC Grade | Mobile Phase (Polar component) |
| Dichloromethane | ACS Grade | Sample Loading (optional) |
| Anhydrous Sodium Sulfate | ACS Grade | Drying Agent |
| TLC Plates | Silica Gel 60 F254 | Reaction Monitoring & Fraction Analysis |
Table 2: Typical Elution Profile and TLC Analysis
| Compound | Polarity | Typical Mobile Phase (Hexane:EtOAc) | Approximate Rf Value |
| Non-polar impurities | Low | 9:1 | > 0.8 |
| 5-Fluoro-1-indanone (starting material) | Moderate | 8:2 | ~0.5 - 0.6 |
| This compound (Product) | Higher | 7:3 | ~0.3 - 0.4 |
| Highly polar impurities | High | 1:1 or with MeOH | < 0.1 |
Note: Rf values are approximate and should be determined for each specific batch and TLC conditions.[7]
Experimental Protocols
Preparation of the Crude Sample
-
After the reaction is complete, quench the reaction mixture and perform an aqueous work-up.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Thin-Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.
-
Spot the solution onto a TLC plate alongside the starting material (if available).
-
Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).[7]
-
Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate stain).
-
Optimize the solvent system to achieve good separation between the product spot and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4 for effective column separation.[8]
Column Chromatography Protocol
a. Column Packing (Slurry Method)
-
Select a glass column of appropriate size for the amount of crude material (typically use 20-50 times the weight of silica gel to the weight of the crude sample).[1]
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~1 cm).[7]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, settling the silica gel bed. Do not let the top of the silica gel run dry.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[7]
b. Sample Loading (Dry Loading Recommended)
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[7][9]
-
Carefully add this powder to the top of the prepared column.
c. Elution and Fraction Collection
-
Carefully add the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane) to the top of the column without disturbing the sand layer.
-
Begin elution by opening the stopcock and applying gentle air pressure if necessary (flash chromatography).
-
Collect the eluent in fractions (e.g., in test tubes or vials).
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the desired product. For example, increase the ethyl acetate concentration from 10% to 20%, then to 30% in hexane.[7] This allows for the efficient elution of both non-polar and polar compounds.[7]
-
The target compound, this compound, being more polar than the ketone precursor, will elute after the less polar impurities and any unreacted starting material.
d. Product Isolation
-
Identify the fractions containing the pure product using TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Principle of separation based on polarity during column chromatography.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. labtech.tn [labtech.tn]
- 5. pharmanow.live [pharmanow.live]
- 6. uhplcs.com [uhplcs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-OL.
Troubleshooting Guides & FAQs
This section addresses common issues and side product formation encountered during the synthesis of this compound, primarily through the reduction of 5-Fluoro-2,3-dihydro-1H-inden-1-one.
Issue 1: Incomplete Conversion to this compound
Question: My reaction is showing incomplete conversion, and I'm isolating unreacted 5-Fluoro-2,3-dihydro-1H-inden-1-one. What are the possible causes and solutions?
Answer: Incomplete reduction is a common issue that can arise from several factors related to the reagents, reaction conditions, and experimental setup.
Troubleshooting Steps:
-
Reagent Quality:
-
Sodium Borohydride (NaBH₄): Ensure the NaBH₄ is fresh and has been stored in a desiccator. Over time, it can decompose, leading to reduced activity.
-
Solvent: Use anhydrous methanol or ethanol. The presence of excessive water can react with NaBH₄, reducing its effectiveness.
-
-
Reaction Conditions:
-
Temperature: While the reaction is typically initiated at 0°C to control the initial exothermic reaction, allowing the reaction to slowly warm to room temperature and stirring for an adequate amount of time (typically 1-2 hours) is crucial for completion.
-
Molar Ratio: A slight excess of NaBH₄ (typically 1.1 to 1.5 equivalents) is recommended to ensure the reaction goes to completion.
-
-
Monitoring the Reaction:
-
Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (5-Fluoro-2,3-dihydro-1H-inden-1-one). The ketone is significantly more nonpolar than the resulting alcohol.
-
| Parameter | Recommended Condition | Troubleshooting Action |
| NaBH₄ Equivalents | 1.1 - 1.5 | Increase equivalents if the reaction stalls. |
| Temperature | 0°C to Room Temperature | Ensure the reaction is allowed to stir at room temperature for a sufficient duration. |
| Reaction Time | 1 - 2 hours | Extend the reaction time if TLC shows the presence of starting material. |
| Solvent | Anhydrous Methanol/Ethanol | Use freshly opened or properly stored anhydrous solvents. |
Issue 2: Formation of 5-Fluoro-1-indene (Dehydration Product)
Question: I am observing the formation of an alkene, likely 5-fluoro-1-indene, as a side product. How can I minimize this?
Answer: The formation of 5-fluoro-1-indene is a result of the dehydration of the desired alcohol product, this compound. This is often promoted by acidic conditions, especially during the workup, and elevated temperatures.
Troubleshooting Steps:
-
Workup Procedure:
-
Avoid strongly acidic conditions during the quenching and extraction steps. Use a saturated solution of ammonium chloride (NH₄Cl) or cold, dilute HCl for quenching, and ensure the pH does not become too low.
-
Keep the temperature low during the workup. Perform extractions with cold solvents and minimize the time the product is in an acidic aqueous environment.
-
-
Purification:
-
If distillation is used for purification, perform it under reduced pressure to keep the temperature low and prevent thermal dehydration.
-
For column chromatography, ensure the silica gel is not acidic. Neutral silica gel can be used if acidity is a concern.
-
| Parameter | Condition to Avoid | Recommended Practice |
| Workup pH | Strongly Acidic | Neutral or mildly acidic quench (e.g., sat. NH₄Cl). |
| Workup Temperature | Elevated Temperatures | Perform workup and extractions at or below room temperature. |
| Purification | High-Temperature Distillation | Use vacuum distillation or column chromatography. |
Quantitative Data on Dehydration of 1-Indanol:
Issue 3: Formation of Dimeric Ether Side Product
Question: I have an unexpected high molecular weight impurity that I suspect is a dimeric ether. How is this formed and how can I prevent it?
Answer: The formation of di-1-(5-fluoroindan) ether is an intermolecular dehydration reaction between two molecules of this compound. This side reaction is also typically promoted by acidic conditions and higher temperatures.[1]
Troubleshooting Steps:
-
Control Acidity and Temperature: Similar to preventing alkene formation, minimizing acidity and temperature throughout the reaction, workup, and purification is key.
-
Concentration: High concentrations of the alcohol product in the presence of an acid catalyst can favor the intermolecular reaction. Diluting the reaction mixture before quenching and during workup can help minimize this.
| Parameter | Condition to Avoid | Recommended Practice |
| Reaction/Workup | Strong Acid, High Temperature | Use mild quench conditions and maintain low temperatures. |
| Concentration | High Product Concentration | Dilute the reaction mixture before workup. |
Experimental Protocols
Synthesis of this compound
This protocol describes the reduction of 5-Fluoro-2,3-dihydro-1H-inden-1-one using sodium borohydride.
Materials:
-
5-Fluoro-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and slowly quench the reaction by the addition of saturated NH₄Cl solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualizations
Caption: Troubleshooting flowchart for side product formation in the synthesis of this compound.
References
Technical Support Center: Enhancing the Enantiomeric Excess of 5-Fluoro-1-indanol
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) of 5-Fluoro-1-indanol. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges in your stereoselective syntheses.
Frequently Asked Questions (FAQs)
Q1: I am observing a low enantiomeric excess in my asymmetric reduction of 5-fluoro-1-indanone. What are the primary factors I should investigate?
A1: Low enantiomeric excess (ee) in asymmetric reductions often stems from several critical factors. Begin by systematically evaluating the following:
-
Catalyst Purity and Activity: The chiral catalyst is paramount. Ensure it is of high enantiomeric and chemical purity. Impurities can significantly hinder stereoselectivity. If preparing the catalyst in situ, ensure the reaction for its formation goes to completion.
-
Reagent and Solvent Quality: Use high-purity, anhydrous solvents and fresh reagents. Trace amounts of water or other impurities can deactivate the catalyst or interfere with the reaction mechanism.
-
Reaction Temperature: Temperature control is crucial. Lowering the reaction temperature (e.g., to -20°C, -40°C, or even -78°C) often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[1]
-
Stoichiometry: Precise stoichiometry of the catalyst, substrate, and any additives is essential. Deviations can lead to side reactions and reduced ee.
Q2: My enzymatic kinetic resolution of racemic 5-Fluoro-1-indanol is showing poor enantioselectivity. How can I improve it?
A2: For enzymatic kinetic resolutions, several parameters can be optimized:
-
Enzyme Selection: The choice of lipase is critical. Different lipases exhibit varying selectivities for the same substrate. Screening a panel of lipases (e.g., from Candida antarctica A and B, Pseudomonas cepacia) is highly recommended.[2]
-
Acyl Donor and Solvent: The nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) and the solvent can significantly impact the enzyme's activity and enantioselectivity. Non-polar organic solvents like hexane or toluene are often good starting points.
-
Temperature and pH: Lipases are sensitive to temperature and pH. Operating at the optimal temperature and pH for the chosen enzyme is crucial for achieving high enantioselectivity.
-
Water Content: In non-aqueous media, a small amount of water is often necessary for enzyme activity. The optimal water content should be determined empirically.
Q3: I am struggling to achieve baseline separation of 5-Fluoro-1-indanol enantiomers on my chiral HPLC. What should I try?
A3: Achieving good separation in chiral HPLC depends on finding the right combination of a chiral stationary phase (CSP) and a mobile phase.
-
Column Screening: There is no universal chiral column. It is advisable to screen a variety of CSPs, such as those based on polysaccharide derivatives (e.g., cellulose or amylose).
-
Mobile Phase Optimization: The composition of the mobile phase (e.g., hexane/isopropanol or methanol/acetonitrile mixtures) has a significant effect on retention and resolution. Varying the ratio of the solvents can fine-tune the separation.
-
Additives: For basic or acidic compounds, adding a small amount of an additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) to the mobile phase can improve peak shape and resolution.
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, at the cost of longer analysis times. Temperature can also affect selectivity, so maintaining a constant column temperature is important.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess in Asymmetric Synthesis
| Potential Cause | Diagnostic Check | Suggested Solution |
| Impure Chiral Catalyst/Ligand | Verify the enantiomeric and chemical purity of the catalyst or ligand via chiral HPLC or NMR with a chiral solvating agent. | Recrystallize or purify the catalyst/ligand. Ensure proper storage under an inert atmosphere. |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature throughout the experiment. | Perform the reaction at a lower temperature (e.g., -20 °C, -40 °C, or -78 °C). Screen a range of temperatures to find the optimum.[1] |
| Presence of Moisture or Air | Use of non-anhydrous solvents or exposure to air. | Use oven-dried glassware. Perform the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.[1] |
| Inappropriate Solvent | The solvent may be interfering with the formation of the chiral complex. | Screen a variety of non-coordinating solvents like toluene, dichloromethane, or THF. Ensure the solvent is anhydrous.[1] |
| Incorrect Stoichiometry | Inaccurate measurement of reagents. | Re-evaluate the stoichiometry of all reagents. Ensure accurate measurement of the catalyst. |
Issue 2: Poor Performance in Enzymatic Kinetic Resolution
| Potential Cause | Diagnostic Check | Suggested Solution |
| Low Enzyme Enantioselectivity | The chosen lipase may not be suitable for the substrate. | Screen a variety of lipases (e.g., Candida antarctica lipase A and B, Pseudomonas cepacia lipase, Pseudomonas fluorescens lipase).[2] |
| Suboptimal Acyl Donor | The acyl donor may not be efficiently utilized by the enzyme. | Test different acyl donors such as vinyl acetate, isopropenyl acetate, or acetic anhydride. |
| Inappropriate Solvent | The solvent may be denaturing the enzyme or hindering its activity. | Screen non-polar organic solvents like hexane, heptane, or toluene. Ensure the solvent is anhydrous. |
| Incorrect Temperature or pH | The reaction conditions are outside the optimal range for the enzyme. | Determine the optimal temperature and pH for the selected lipase through small-scale experiments. |
| Reaction Time and Conversion | The reaction may not have reached optimal conversion for high ee of the remaining substrate or product. | Monitor the reaction over time to determine the point of optimal conversion and enantiomeric excess for both the unreacted starting material and the product. |
Data Presentation
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols*
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Product ee (%) |
| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Hexane | ~50 | >99 |
| Pseudomonas cepacia Lipase (PCL) | Vinyl Acetate | Toluene | ~48 | >95 |
| Pseudomonas fluorescens Lipase | Isopropenyl Acetate | Hexane | ~50 | >98 |
| Candida antarctica Lipase A (CAL-A) | Vinyl Acetate | Dichloromethane | ~45 | ~90 |
*Data presented is representative for chiral secondary alcohols and should be used as a guideline for optimizing the kinetic resolution of 5-Fluoro-1-indanol.
Table 2: Representative Data for Asymmetric Transfer Hydrogenation of Prochiral Ketones*
| Catalyst/Ligand | Hydrogen Source | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| RuCl₂[(S,S)-TsDPEN] | HCOOH/Et₃N | Acetonitrile | 28 | >95 | >98 |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | 2-Propanol/KOH | 2-Propanol | 25 | >99 | 97 |
| RuCl₂[(S)-BINAP] | H₂ (50 atm) | Methanol | 50 | >99 | 96 |
*Data is representative for the asymmetric reduction of analogous ketones to 5-fluoro-1-indanone and serves as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of 5-Fluoro-1-indanol
-
To a solution of racemic 5-Fluoro-1-indanol (1.0 mmol) in an anhydrous organic solvent (e.g., hexane, 10 mL), add the selected lipase (e.g., Candida antarctica lipase B, 50 mg).
-
Add the acyl donor (e.g., vinyl acetate, 2.0 mmol).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC.
-
Once the desired conversion (ideally close to 50%) is reached, filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography to obtain both enantiomers in high enantiomeric purity.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of 5-Fluoro-1-indanone
-
In an inert atmosphere, dissolve the chiral ruthenium catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)], 0.01 mol%) in the chosen solvent (e.g., 2-propanol).
-
Add the substrate, 5-fluoro-1-indanone (1.0 eq).
-
Add the hydrogen source (e.g., a solution of KOH in 2-propanol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or dilute acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the purified 5-Fluoro-1-indanol by chiral HPLC or GC.
Protocol 3: Chiral HPLC Method Development for 5-Fluoro-1-indanol
-
Column Selection: Screen a set of chiral stationary phases, starting with polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase Screening:
-
For normal phase, start with a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
For reverse phase, start with a mixture of acetonitrile and water with 0.1% formic acid.
-
-
Optimization:
-
Adjust the ratio of the strong to weak solvent in the mobile phase to achieve a retention factor (k') between 2 and 10 for the first eluting enantiomer.
-
If peak shape is poor, consider adding a mobile phase additive (e.g., 0.1% diethylamine for normal phase or 0.1% trifluoroacetic acid for reverse phase).
-
If resolution is still insufficient, evaluate the effect of column temperature (e.g., 15°C, 25°C, 40°C).
-
-
Validation: Once a suitable separation is achieved, validate the method for accuracy, precision, and linearity using standards of known enantiomeric composition.
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for 5-Fluoro-1-indanone Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reduction of 5-fluoro-1-indanone to 5-fluoro-1-indanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for reducing 5-fluoro-1-indanone?
A1: The most common laboratory-scale method is the reduction using sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[1][2] This method is highly effective for reducing ketones to their corresponding alcohols and is known for its mild reaction conditions and operational simplicity.[3][4]
Q2: Why is sodium borohydride preferred over a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?
A2: Sodium borohydride is more selective and safer to handle than lithium aluminum hydride.[3] NaBH₄ will readily reduce aldehydes and ketones, but not more reactive functional groups like esters or amides, allowing for chemoselective reductions.[4] LiAlH₄ is a much more powerful reducing agent that reacts violently with protic solvents and will reduce a wider range of functional groups, which may not be desirable depending on the substrate.
Q3: What are the typical byproducts of a sodium borohydride reduction?
A3: In an alcoholic solvent, the primary inorganic byproduct is a sodium tetraalkoxyborate salt, which is formed as the borohydride reacts with the ketone and the solvent.[5] During the aqueous workup, this is hydrolyzed to boric acid and the corresponding alcohol.
Q4: Can the reduction of 5-fluoro-1-indanone be performed stereoselectively?
A4: Yes, asymmetric reduction to produce a specific enantiomer of 5-fluoro-1-indanol can be achieved using methods like asymmetric transfer hydrogenation with a chiral catalyst. This is particularly important in pharmaceutical synthesis where a single stereoisomer is often required.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress is most conveniently monitored by Thin Layer Chromatography (TLC).[1][2][6] A spot of the reaction mixture is co-spotted on a TLC plate with the 5-fluoro-1-indanone starting material. The reaction is considered complete when the starting material spot is no longer visible by TLC.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of 5-fluoro-1-indanone.
Issue 1: Incomplete or Sluggish Reaction
| Possible Cause | Suggested Solution |
| Insufficient Reducing Agent | While stoichiometrically one equivalent of NaBH₄ can reduce four equivalents of a ketone, in practice, an excess is used to ensure complete reaction and to compensate for any reaction with the solvent.[7] A typical protocol uses 1.5 equivalents of NaBH₄.[1] If the reaction is slow or incomplete, consider increasing the amount of NaBH₄ to 2.0 equivalents. |
| Low Reaction Temperature | The reduction is often started at 0 °C to control the initial exotherm, and then allowed to warm to room temperature.[1] If the reaction is sluggish, after the initial addition of NaBH₄ at 0 °C, the reaction can be maintained at room temperature or gently heated (e.g., to 40 °C) to increase the reaction rate. |
| Poor Quality Reducing Agent | Sodium borohydride can degrade over time, especially if exposed to moisture. Use a freshly opened container of NaBH₄ or a properly stored reagent. |
| Solvent Effects | The rate of NaBH₄ reduction is dependent on the solvent. The reaction is generally faster in methanol than in ethanol or isopropanol.[8] Ensure your solvent is of sufficient purity and anhydrous if possible, although NaBH₄ is tolerant to small amounts of water. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | If the reaction was incomplete, the final product will be contaminated with 5-fluoro-1-indanone. This can be addressed by optimizing the reaction conditions as described in "Incomplete or Sluggish Reaction." Purification by column chromatography should effectively separate the more polar alcohol product from the less polar ketone starting material. |
| Side Products from the Reduction | While the reduction of the ketone is generally clean, prolonged reaction times or excessive heat could potentially lead to minor side products. Ensure the reaction is monitored by TLC and worked up promptly upon completion. |
| Impure Starting Material | Impurities in the initial 5-fluoro-1-indanone, such as regioisomers from its synthesis, will be carried through the reaction.[6] Ensure the starting material is of high purity before beginning the reduction. |
Issue 3: Difficulties with Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Emulsion during Aqueous Workup | During the extraction with an organic solvent after quenching the reaction, an emulsion can form. To break up an emulsion, you can add brine (saturated NaCl solution) or let the mixture stand for an extended period. |
| Poor Separation during Column Chromatography | If the product and impurities are not well-separated on the column, try adjusting the polarity of the eluent. A common eluent system for this separation is a mixture of ethyl acetate and hexane.[2] Start with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the more polar 5-fluoro-1-indanol. |
| Product is an Oil Instead of a Solid | While 5-fluoro-1-indanol is expected to be a solid, residual solvent or minor impurities can cause it to be an oil. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, purification by column chromatography is recommended. Recrystallization from a suitable solvent system can also be attempted. |
Data Presentation
The following tables provide a summary of reaction conditions for the reduction of ketones, which can be used as a starting point for the optimization of 5-fluoro-1-indanone reduction.
Table 1: Comparison of Reducing Agents for Ketone Reduction
| Reducing Agent | Typical Solvent | Temperature (°C) | Relative Reactivity | Selectivity |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to 25 | Moderate | High (Aldehydes/Ketones) |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 to 35 | High | Low (Reduces most carbonyls) |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl Acetate | 25 to 50 | Moderate | High (Reduces C=C and C=O) |
Table 2: Effect of Solvent on Sodium Borohydride Reduction of Ketones
| Solvent | Relative Reaction Rate | Notes |
| Methanol | Fastest | NaBH₄ reacts slowly with methanol, so an excess of the reducing agent is often used.[4] |
| Ethanol | Moderate | Slower reaction rate compared to methanol.[8] |
| Isopropanol | Slow | The reaction is significantly slower in isopropanol.[8][9] |
| Water | Variable | NaBH₄ reacts with water, but can be used for some reductions, often at lower temperatures. |
Experimental Protocols
Protocol 1: Reduction of 5-Fluoro-1-indanone with Sodium Borohydride
This protocol describes a standard laboratory procedure for the reduction of 5-fluoro-1-indanone to 5-fluoro-1-indanol.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-1-indanone (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction stir at room temperature for an additional 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of deionized water.
-
Workup:
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Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer in vacuo to obtain the crude product.
-
-
Purification: Purify the crude 5-fluoro-1-indanol by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[2]
Protocol 2: Catalytic Hydrogenation of 5-Fluoro-1-indanone
This protocol provides a general procedure for the reduction of a ketone via catalytic hydrogenation.
-
Reaction Setup: In a hydrogenation flask, dissolve 5-fluoro-1-indanone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by carefully taking aliquots for TLC analysis.
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: If necessary, purify the crude 5-fluoro-1-indanol by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the reduction of 5-fluoro-1-indanone using sodium borohydride.
Caption: Troubleshooting logic for low yield in the reduction of 5-fluoro-1-indanone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
stability of 5-Fluoro-2,3-dihydro-1H-inden-1-OL under acidic/basic conditions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 5-Fluoro-2,3-dihydro-1H-inden-1-OL under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under acidic conditions?
Under acidic conditions, this compound is susceptible to dehydration of the secondary alcohol, leading to the formation of a carbocation intermediate. This intermediate can then undergo elimination to form 5-fluoro-1H-indene. Rearrangement of the carbocation is also a possibility, though less likely for this specific structure.
Q2: What degradation products should I expect under basic conditions?
In the presence of a strong base and an oxidizing agent (like atmospheric oxygen), the secondary alcohol of this compound can be oxidized to the corresponding ketone, 5-fluoro-2,3-dihydro-1H-inden-1-one. Under forcing basic conditions, further reactions could occur, but the initial oxidation is the most probable degradation pathway.
Q3: My HPLC analysis shows multiple unexpected peaks after storing my sample in a slightly acidic buffer. What could be the cause?
The appearance of multiple peaks suggests that several degradation products might be forming. The primary degradation product under acidic conditions is likely 5-fluoro-1H-indene due to dehydration. However, this product itself might be unstable and could undergo further reactions or polymerization, leading to the additional peaks observed in your chromatogram. It is also advisable to check for impurities in your starting material or buffer components.
Q4: How can I minimize the degradation of this compound during storage?
To minimize degradation, it is recommended to store this compound as a solid in a cool, dark, and dry place. If a solution is required, prepare it fresh and use a neutral or slightly acidic buffer (pH 5-7). Avoid strong acids and bases, and protect the solution from light and oxygen. For long-term storage of solutions, consider freezing at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound in acidic solution | The compound is highly susceptible to acid-catalyzed dehydration. | Work at a higher pH if your experiment allows. If acidic conditions are necessary, keep the temperature low and the reaction/analysis time as short as possible. |
| Appearance of a new major peak with a shorter retention time in HPLC under basic conditions | Oxidation of the alcohol to a ketone is likely. Ketones are generally more polar and may elute earlier depending on the mobile phase. | Confirm the identity of the new peak using mass spectrometry. If oxidation is confirmed, consider deoxygenating your solutions and working under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent stability results between batches | This could be due to variations in the purity of the starting material or trace amounts of acidic or basic impurities. | Ensure the purity of your this compound using a validated analytical method. Use high-purity solvents and reagents for your experiments. |
| Precipitation observed in the sample solution | A degradation product might be less soluble than the parent compound. | Characterize the precipitate. Adjust the solvent system or concentration to maintain the solubility of all components. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound.
| Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 (5-fluoro-1H-indene) | % Degradation Product 2 (5-fluoro-2,3-dihydro-1H-inden-1-one) |
| 0.1 M HCl (60°C) | 2 | 85.2 | 12.8 | Not Detected |
| 0.1 M HCl (60°C) | 8 | 60.5 | 35.1 | Not Detected |
| 0.1 M NaOH (60°C) | 2 | 92.1 | Not Detected | 6.5 |
| 0.1 M NaOH (60°C) | 8 | 75.8 | Not Detected | 21.3 |
| 3% H₂O₂ (RT) | 24 | 98.5 | Not Detected | 1.2 |
Experimental Protocols
Acidic Degradation Study
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 0.1 M hydrochloric acid.
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Stress Condition: Incubate the solution in a water bath at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
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Sample Analysis: Neutralize the aliquots with an equal volume of 0.1 M sodium hydroxide. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60% acetonitrile in water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Basic Degradation Study
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and 0.1 M sodium hydroxide.
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Stress Condition: Incubate the solution in a water bath at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Analysis: Neutralize the aliquots with an equal volume of 0.1 M hydrochloric acid. Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Conditions: Use the same HPLC conditions as for the acidic degradation study.
Visualizations
troubleshooting low yields in 5-Fluoro-1-indanol synthesis
Technical Support Center: 5-Fluoro-1-indanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 5-Fluoro-1-indanol. The primary focus is on the common synthetic route involving the reduction of 5-Fluoro-1-indanone.
Troubleshooting Guide: Low Yields in 5-Fluoro-1-indanol Synthesis
This guide addresses specific issues that can lead to diminished yields during the reduction of 5-Fluoro-1-indanone.
Q1: My reaction is incomplete, and TLC analysis shows a significant amount of remaining 5-Fluoro-1-indanone. What are the potential causes and solutions?
A1: Incomplete conversion is a common issue that can often be resolved by optimizing reaction conditions. Potential causes include:
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Insufficient Reducing Agent: The stoichiometry of sodium borohydride (NaBH₄) is critical. While theoretically, one mole of NaBH₄ can reduce four moles of ketone, in practice, an excess is used to ensure the reaction goes to completion.[1]
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Low Reaction Temperature: The reduction is typically initiated at 0 °C and then allowed to warm to room temperature.[2] If the reaction mixture is not allowed to warm adequately, the reaction rate may be too slow for completion within the allotted time.
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Short Reaction Time: Ensure the reaction is stirred for the recommended duration (e.g., 1 hour at 0 °C and 2 hours at room temperature) to allow for full conversion.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the actual point of completion.[2]
-
Poor Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored NaBH₄ for best results.
| Parameter | Recommendation | Troubleshooting Step |
| NaBH₄ Stoichiometry | 1.5 equivalents[2] | Increase the equivalents of NaBH₄ to 2.0 and monitor by TLC. |
| Temperature | 0 °C to Room Temp[2] | Ensure the ice bath is removed after the initial phase to allow the reaction to proceed at room temperature. |
| Reaction Time | ~3 hours[2] | Extend the reaction time and continue monitoring by TLC until the starting material is consumed. |
| Reagent Purity | High Purity, Anhydrous | Use a fresh bottle of NaBH₄ or test the activity of the current batch on a small scale. |
Q2: My yield is significantly lower after the work-up and purification steps. How can I minimize product loss?
A2: Product loss during extraction and purification is a frequent cause of low overall yields. 5-Fluoro-1-indanol has some solubility in aqueous solutions, which can lead to losses during the extraction phase.
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Aqueous Work-up: After quenching the reaction with water, the product must be thoroughly extracted from the aqueous layer.[2] Using brine (a saturated solution of NaCl) during the final wash can decrease the solubility of the alcohol in the aqueous layer, thereby improving extraction efficiency into the organic solvent.[3]
-
Solvent Removal: Care should be taken during the removal of the extraction solvent (e.g., ethyl acetate) under reduced pressure. Aggressive heating or high vacuum can lead to the loss of a volatile product.
-
Column Chromatography: Product can be lost on the silica gel column if the polarity of the eluent is not optimized. Streaking or broad elution of the product spot on a TLC plate can indicate a need for a different solvent system.
| Step | Potential Issue | Recommended Solution |
| Extraction | Incomplete extraction from the aqueous layer. | Perform multiple extractions (e.g., 3 x 50 mL of ethyl acetate).[2] Wash the combined organic layers with brine to reduce product solubility in any remaining aqueous phase.[2] |
| Solvent Evaporation | Loss of volatile product. | Use moderate temperatures on the rotary evaporator and avoid prolonged exposure to high vacuum once the bulk solvent is removed. |
| Chromatography | Product remains on the column or co-elutes with impurities. | Carefully select the eluent system based on TLC analysis to ensure a clean separation with good recovery. A common eluent is a mixture of ethyl acetate and hexane.[4] |
Q3: I'm observing unexpected spots on my TLC plate. What are the possible side reactions or impurities?
A3: While the reduction of a ketone with NaBH₄ is generally a clean reaction, the presence of impurities can arise from several sources.
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Starting Material Impurities: The purity of the initial 5-Fluoro-1-indanone is critical. Impurities in the starting material will be carried through the reaction and may lead to the formation of additional byproducts.[5]
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Over-reduction: While unlikely with NaBH₄ under these conditions, more aggressive reducing agents or harsh reaction conditions could potentially lead to the reduction of the aromatic ring or hydrodefluorination.[6]
-
Solvent Participation: In some cases, the solvent (methanol) can participate in side reactions, though this is not commonly reported for this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-Fluoro-1-indanol? A1: The most prevalent and straightforward method is the reduction of the ketone functionality in 5-Fluoro-1-indanone.[2] Sodium borohydride (NaBH₄) is a mild and effective reducing agent commonly used for this purpose.[4]
Q2: Which solvents are suitable for the reduction of 5-Fluoro-1-indanone with NaBH₄? A2: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions. Methanol is a commonly cited solvent for this specific transformation.[2]
Q3: How should I monitor the progress of the reaction? A3: The reaction progress should be monitored using Thin Layer Chromatography (TLC).[2] A sample of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material (5-Fluoro-1-indanone). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
Q4: What are the key safety precautions when working with sodium borohydride? A4: Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. The quenching step, where water is added to the reaction mixture, should be performed slowly and carefully, especially if there is a significant amount of unreacted NaBH₄.
Experimental Protocol
Reduction of 5-Fluoro-1-indanone to 5-Fluoro-1-indanol
This protocol is adapted from established procedures for the reduction of 5-Fluoro-1-indanone using sodium borohydride.[2]
Materials:
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5-Fluoro-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
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Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Dissolve 5-Fluoro-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the flask in an ice bath again and slowly quench the reaction by the dropwise addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the final product, 5-Fluoro-1-indanol.
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of 5-Fluoro-1-indanol.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and purification.
References
Technical Support Center: Chiral Stability of 5-Fluoro-2,3-dihydro-1H-inden-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential racemization of chiral 5-Fluoro-2,3-dihydro-1H-inden-1-ol. This resource is intended for researchers, scientists, and drug development professionals to ensure the stereochemical integrity of this important chiral intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, reaction, or purification of this compound, which could lead to its racemization.
| Issue | Potential Cause | Recommended Solution |
| Loss of Enantiomeric Excess (ee) After Purification | Acidic Conditions During Chromatography: Standard silica gel can be slightly acidic, which may catalyze the racemization of the benzylic alcohol. | Use Neutralized Silica Gel: Prepare a slurry of silica gel in a non-polar solvent and add a small amount of a volatile base like triethylamine (0.1-1% v/v) to the eluent to neutralize the stationary phase. Consider Alternative Purification Methods: Explore other purification techniques such as preparative chiral HPLC or crystallization to avoid acidic conditions. |
| Racemization During a Reaction | Acidic Reagents or Byproducts: The reaction conditions may involve acidic reagents or generate acidic byproducts that promote racemization. | Buffer the Reaction Mixture: If compatible with the reaction chemistry, add a non-nucleophilic base to neutralize any acid present. Minimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of racemization.[1] |
| Degradation or Racemization Upon Storage | Improper Storage Conditions: Exposure to acidic or basic contaminants, light, or elevated temperatures can lead to the degradation and/or racemization of the compound over time. | Store in a Neutral and Inert Environment: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C). Use High-Purity Solvents for Storage: If stored in solution, use high-purity, neutral solvents. |
| Inconsistent Chiral HPLC Results | On-Column Racemization: The mobile phase or stationary phase of the chiral HPLC column could be causing racemization during analysis. | Optimize HPLC Conditions: Adjust the mobile phase composition and pH to be as neutral as possible. Consider using a mobile phase with a buffer. Screen Different Chiral Stationary Phases: Different chiral columns may offer better stability for the analyte. Polysaccharide-based chiral stationary phases are often a good starting point.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the racemization of this compound?
A1: The most likely mechanism for the racemization of this compound, a benzylic alcohol, is through the formation of a stabilized benzylic carbocation intermediate under acidic conditions.[1][4] Protonation of the hydroxyl group followed by the loss of water leads to a planar carbocation. Subsequent nucleophilic attack by water can occur from either face with equal probability, resulting in a racemic mixture. The electron-withdrawing nature of the fluorine atom at the 5-position is expected to slightly disfavor the formation of the carbocation, potentially slowing down the rate of racemization compared to unsubstituted benzylic alcohols.[4]
Q2: How can I monitor the enantiomeric purity of this compound?
A2: The most common and reliable method for monitoring the enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC).[5][6][7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations and is often considered a greener alternative to HPLC.[6][8]
Q3: Are there any specific reaction conditions that are known to cause racemization of benzylic alcohols?
A3: Yes, any conditions that promote the formation of a benzylic carbocation can lead to racemization. This includes reactions carried out in the presence of strong acids, or at elevated temperatures.[1] Caution should also be exercised during reactions that involve the temporary protection of the hydroxyl group, as some protection/deprotection protocols can proceed through intermediates that may compromise the stereochemical integrity of the chiral center.[9][10]
Q4: Can the choice of solvent affect the rate of racemization?
A4: Yes, the solvent can play a role. Protic solvents, especially in the presence of trace acids, can facilitate the protonation of the hydroxyl group and stabilize the carbocation intermediate, potentially increasing the rate of racemization. For reactions where racemization is a concern, it is advisable to use aprotic, non-polar solvents and ensure they are anhydrous and free of acidic impurities.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or equivalent polysaccharide-based column)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Sample of this compound dissolved in the mobile phase
Procedure:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A typical starting mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in the mobile phase.
Optimization:
-
If the retention times are too long, increase the percentage of isopropanol in the mobile phase.
-
If the resolution between the enantiomers is poor, decrease the percentage of isopropanol.
-
For basic compounds, adding a small amount of an amine modifier like diethylamine (0.1%) to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (0.1%) may be beneficial, but with caution due to the risk of on-column racemization.[11]
Protocol 2: Neutralization of Silica Gel for Column Chromatography
This protocol describes how to neutralize silica gel to prevent on-column racemization of acid-sensitive compounds.
Materials:
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
-
Triethylamine (Et3N)
Procedure:
-
Prepare the desired eluent mixture.
-
Add triethylamine to the eluent to a final concentration of 0.1-1% (v/v).
-
Prepare a slurry of the silica gel in this triethylamine-containing eluent.
-
Pack the column with the neutralized silica gel slurry.
-
Run the column chromatography as usual, using the eluent containing triethylamine.
Visualizations
Caption: Proposed acid-catalyzed racemization pathway for this compound.
Caption: Experimental workflow highlighting key stages to monitor for potential racemization.
References
- 1. EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 6. shimadzu.com [shimadzu.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
analytical methods for determining the purity of 5-Fluoro-1-indanol
Technical Support Center: Purity Analysis of 5-Fluoro-1-indanol
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for determining the purity of 5-Fluoro-1-indanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for determining the purity of 5-Fluoro-1-indanol?
A1: The primary methods for a comprehensive purity assessment of 5-Fluoro-1-indanol are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of non-volatile impurities and determining the percentage purity of the main component. A reversed-phase method with UV detection is most common.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data for compound identification.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation and identifying impurities that are structurally similar to 5-Fluoro-1-indanol. ¹H, ¹³C, and ¹⁹F NMR should be utilized. ¹⁹F NMR is particularly sensitive to the local chemical environment of the fluorine atom.[3][4]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to help identify unknown impurities, often coupled with a chromatographic technique (LC-MS or GC-MS).
Q2: What are the potential impurities I should look for in a 5-Fluoro-1-indanol sample?
A2: Potential impurities can originate from the synthetic route or degradation. Common impurities may include:
-
Starting Materials: Unreacted 5-fluoro-1-indanone.
-
Side-Products: Isomers or products from over-reduction.
-
Degradation Products: Oxidation products or dimers formed during storage.
-
Residual Solvents: Solvents used during synthesis and purification.
Q3: How do I choose between HPLC and GC for my analysis?
A3: The choice depends on the properties of 5-Fluoro-1-indanol and its expected impurities.
-
Use HPLC for a general purity assay, as it is robust for a wide range of organic molecules, including those that are not thermally stable.
-
Use GC if you are specifically concerned about volatile impurities or if the compound is thermally stable and sufficiently volatile. The hydroxyl group may require derivatization for optimal GC performance.
Q4: Why is ¹⁹F NMR particularly useful for this compound?
A4: ¹⁹F NMR is highly advantageous for analyzing fluorinated compounds like 5-Fluoro-1-indanol for several reasons:
-
High Sensitivity: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio.
-
Wide Chemical Shift Range: The chemical shifts are very sensitive to small changes in the electronic environment, making it excellent for distinguishing between the target molecule and fluorine-containing impurities.[3]
-
Simple Spectra: With only one fluorine atom in the molecule, the primary spectrum is often simple, with impurity peaks being easily distinguishable.
Experimental Workflows and Logic
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a 5-Fluoro-1-indanol sample.
Caption: General workflow for purity determination of 5-Fluoro-1-indanol.
Detailed Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the quantitative determination of purity and separation from common non-volatile impurities.[5]
| Parameter | Condition | Rationale |
| HPLC System | Gradient pump, UV-Vis Detector, Column Oven, Autosampler | Standard equipment for robust analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for acidic/neutral compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min, hold for 5 min, return to 5% B | A broad gradient helps to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[6][7] |
| Detection | UV at 265 nm | Wavelength for detecting the aromatic system. A PDA detector can be used for peak purity analysis. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
| Sample Prep. | Dissolve 1 mg/mL in 50:50 Water:Acetonitrile. Filter with 0.45 µm filter. | Ensures sample is fully dissolved and free of particulates. |
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the identification of volatile impurities and residual solvents.
| Parameter | Condition | Rationale |
| GC-MS System | Gas chromatograph with a Mass Selective Detector | Standard for volatile compound identification. |
| Column | DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column suitable for a wide range of analytes.[1] |
| Carrier Gas | Helium or Hydrogen at 1.0 mL/min (constant flow) | Inert carrier gas. Hydrogen can offer faster analysis times.[1][8] |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | General purpose temperature program to separate volatile impurities.[1] |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample.[1] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns for library matching. |
| Mass Range | 40 - 450 amu | Covers the expected mass of the parent compound and typical fragments/impurities. |
| Sample Prep. | Dissolve 1 mg/mL in Dichloromethane or Ethyl Acetate. | Use a volatile, high-purity solvent. |
Troubleshooting Guides
HPLC Troubleshooting
The following diagram provides a logical approach to troubleshooting common HPLC issues.
Caption: A logical flowchart for diagnosing common HPLC problems.
Q5: My HPLC chromatogram shows broad peaks. What should I do?
A5: Broad peaks can be caused by several factors. Systematically check the following:
-
Mobile Phase Issues: Ensure the mobile phase components are correctly mixed and degassed.[6][9] Prepare a fresh mobile phase if it is old.[6][10]
-
Flow Rate: A flow rate that is too low can cause peak broadening. Verify your pump is delivering the correct flow rate.[10]
-
System Leaks: Check for any leaks in the system, especially between the column and the detector, as this can cause extra-column band broadening.[9][10]
-
Column Contamination: The column or guard column may be contaminated. Try flushing the column with a strong solvent or replace the guard column.[10]
-
Tubing: Excessive tubing length or tubing with a large internal diameter between the column and detector can contribute to broadening.[6]
Q6: I am observing a drift in retention times in my HPLC analysis. What is the cause?
A6: Retention time drift is often related to instability in the system or mobile phase.[6]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure you are allowing sufficient time (at least 10 column volumes) for equilibration before starting your sequence.[6][10]
-
Temperature Fluctuations: Unstable column temperature can cause retention times to shift. Use a column oven to maintain a constant temperature.[6]
-
Mobile Phase Composition: The mobile phase composition might be changing over time due to evaporation of a volatile component or improper mixing by the pump. Prepare fresh mobile phase and ensure reservoirs are covered.[6][10]
-
Flow Rate Inconsistency: Check that the pump is delivering a consistent flow rate. Air bubbles in the pump head can cause fluctuations.[6] Purge the pump if necessary.[9]
Q7: Why am I seeing peak tailing in my chromatogram?
A7: Peak tailing is a common issue often caused by secondary interactions between the analyte and the stationary phase.
-
Active Sites on Column: Residual silanol groups on the silica packing can interact with the hydroxyl group of 5-Fluoro-1-indanol. Using a mobile phase with a low pH (e.g., adding 0.1% formic or trifluoroacetic acid) can suppress this interaction.
-
Column Degradation: The column packing may have deteriorated. This can be confirmed by testing with a standard compound. If the column is old, it may need to be replaced.
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[10]
NMR Troubleshooting
Q8: My ¹H NMR spectrum shows broad signals for the -OH and -NH (if applicable) protons. Is this normal?
A8: Yes, this is common. Protons on heteroatoms (like the hydroxyl group on 5-Fluoro-1-indanol) can exchange with each other or with trace amounts of water in the NMR solvent. This exchange process often leads to signal broadening. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the exchangeable proton signal should disappear.
Q9: I see small, unexpected peaks in my NMR spectrum. How can I determine if they are impurities?
A9: First, ensure they are not spinning sidebands or artifacts.
-
Check Integrations: Integrate the main peaks corresponding to 5-Fluoro-1-indanol and the unknown peaks. The relative integration will give you an estimate of the impurity level.[11]
-
Consult Other Spectra: Look at the ¹³C and ¹⁹F NMR spectra. A genuine impurity should ideally show corresponding signals in other relevant spectra.
-
Compare to Known Impurities: If you have reference standards for potential impurities (e.g., 5-fluoro-1-indanone), you can spike your sample to see if any of the unknown peaks increase in intensity.
-
LC-MS Analysis: If the impurity is at a significant level, you can often identify it by analyzing the sample with LC-MS to get its molecular weight.
References
- 1. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. perfumersworld.com [perfumersworld.com]
- 3. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Large-Scale Purification of 5-Fluoro-2,3-dihydro-1H-inden-1-OL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the large-scale purification of 5-Fluoro-2,3-dihydro-1H-inden-1-OL. The information is based on established purification principles for analogous compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | Improper solvent choice leading to co-precipitation of impurities. | Screen a variety of solvents with varying polarities. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Consider solvent mixtures to fine-tune solubility. |
| Cooling the solution too quickly, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Slow cooling promotes the formation of purer crystals.[1] | |
| Presence of residual starting material (5-Fluoro-2,3-dihydro-1H-inden-1-one). | Monitor the reaction completion by TLC or HPLC to ensure full conversion of the starting material. If present, consider a purification step that specifically targets the removal of ketones. | |
| "Oiling Out" During Recrystallization | The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid.[1] | Reheat the mixture to dissolve the oil, add more solvent to decrease the concentration, and allow for slower cooling.[1] Alternatively, use a lower-boiling point solvent or a solvent system where the compound has lower solubility at high temperatures. |
| Poor Separation in Column Chromatography | Inappropriate solvent system (eluent).[2] | Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation.[2] |
| Column overloading. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. | |
| Column channeling, leading to inefficient separation.[2] | Ensure the column is packed uniformly without any air bubbles or cracks.[2] | |
| Product Degradation During Purification | Exposure to excessive heat or acidic/basic conditions. | Use milder purification techniques if possible. If heating is necessary for recrystallization, minimize the time the compound is at high temperature. For chromatography, ensure the silica gel is neutral or use a different stationary phase if the compound is acid-sensitive. |
| Presence of Colored Impurities | Formation of colored byproducts during synthesis or degradation. | Treat the crude product solution with activated charcoal before filtration and crystallization.[3] For column chromatography, colored impurities may have different polarities and can be separated with an appropriate eluent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities may include unreacted starting material (5-Fluoro-2,3-dihydro-1H-inden-1-one), byproducts from the reduction reaction (e.g., over-reduction products or diastereomers if a chiral center is introduced), and residual solvents or reagents from the synthesis.
Q2: Which purification technique is more suitable for large-scale purification: recrystallization or column chromatography?
A2: Recrystallization is often the preferred method for large-scale purification due to its cost-effectiveness and simplicity.[3] However, if impurities have similar solubility profiles to the product, column chromatography may be necessary to achieve high purity. For very large scales, other techniques like preparative HPLC or simulated moving bed (SMB) chromatography could be considered.
Q3: How can I improve the yield during recrystallization?
A3: To maximize yield, ensure the minimum amount of hot solvent is used to dissolve the crude product completely.[3] After slow cooling to room temperature, further cool the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[3] Washing the collected crystals should be done with a small amount of ice-cold solvent to minimize product loss.[3]
Q4: My purified this compound still shows multiple spots on TLC. What should I do?
A4: The presence of multiple spots indicates that the product is not yet pure.[4] You may need to re-purify the material.[4] Consider using a different purification technique (e.g., column chromatography if you initially used recrystallization) or optimizing the conditions of your current method, such as using a different solvent system for chromatography.[4]
Q5: What is "dry loading" in column chromatography and when should I use it?
A5: Dry loading involves pre-adsorbing the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica, and then evaporating the solvent to get a free-flowing powder.[2] This powder is then loaded onto the top of the column. This technique is useful when the product has poor solubility in the initial eluent and helps in achieving a more uniform application of the sample, potentially leading to better separation.[2]
Experimental Protocols
Protocol 1: Large-Scale Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Suitable solvents to screen include ethanol, methanol, isopropyl alcohol, acetone, and mixtures such as dichloromethane/hexane.[3]
-
Dissolution: In a suitably sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for 5-10 minutes.[3]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.[3]
-
Cooling: Once crystallization has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[3]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Large-Scale Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the product.[2][3] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent.[3]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column.[2]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Add the resulting powder to the top of the column.[2]
-
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.[2]
-
Fraction Collection and Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[2]
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Managing Exothermic Reactions in 5-fluoro-1-indanone Reduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively managing exothermic reactions during the reduction of 5-fluoro-1-indanone to 5-fluoro-1-indanol.
Frequently Asked Questions (FAQs)
Q1: Why is the reduction of 5-fluoro-1-indanone an exothermic process?
A1: The reduction of a ketone to an alcohol is a thermodynamically favorable process that releases energy in the form of heat. This is because the bonds formed in the product alcohol are more stable than the bonds in the reactant ketone and the reducing agent. The conversion of the carbon-oxygen double bond (ketone) to a carbon-oxygen single bond and a carbon-hydrogen bond (in the alcohol) is an enthalpically driven process, resulting in a net release of heat (exotherm).
Q2: What are the primary risks associated with this exothermic reaction?
A2: The main risk is a thermal runaway, a situation where the heat generated by the reaction increases the reaction rate, which in turn generates even more heat.[1][2] This uncontrolled positive feedback loop can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil violently, splashing of hazardous chemicals, and in severe cases, vessel rupture or explosion.[2]
Q3: What are the common reducing agents for 5-fluoro-1-indanone, and how do their reactivities compare?
A3: Common reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation. Lithium aluminium hydride (LiAlH₄) can also be used but is much more reactive and requires stricter control.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent that is relatively easy to handle.[3][4] It is typically used in protic solvents like methanol or ethanol.[5]
-
Catalytic Hydrogenation: Uses hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni).[6] The reaction rate can be controlled by modulating hydrogen pressure and temperature.[6]
-
Lithium Aluminium Hydride (LiAlH₄): A very powerful and non-selective reducing agent.[7][8] It reacts violently with protic solvents, including water and alcohols, and requires the use of anhydrous ethereal solvents.[8] Its high reactivity makes it more prone to dangerous exotherms if not handled with extreme care.
Q4: What immediate safety precautions should be in place before starting the reduction?
A4: Always work in a well-ventilated fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[9][10] Ensure a cooling bath (e.g., ice-water) is prepared and large enough to contain the reaction flask. Have a quenching agent and an appropriate fire extinguisher readily accessible. It is also advisable to perform a small-scale trial to understand the reaction's exothermicity first.[10]
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Increase (Potential Thermal Runaway)
Q: My reaction temperature is increasing very rapidly after adding the reducing agent. What should I do and how can I prevent this?
A: An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal, a precursor to thermal runaway.[11]
Immediate Actions:
-
Immediately stop the addition of the reducing agent.
-
Ensure the reaction flask is fully submerged in the cooling bath.
-
If necessary, add more ice or use a colder cooling bath (e.g., dry ice/acetone).
-
If the temperature continues to rise uncontrollably, prepare to quench the reaction by adding an appropriate anti-solvent or quenching agent (as predetermined by your safety assessment).
Preventative Measures:
-
Rate of Addition: Add the reducing agent slowly and portion-wise, allowing the temperature to stabilize between additions.[5] For catalytic hydrogenation, control the hydrogen feed rate.[6]
-
Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or below) to maintain a larger temperature difference between the reaction and the cooling bath, allowing for more efficient heat removal.[3][5]
-
Agitation: Ensure efficient stirring to promote uniform heat distribution and prevent localized hot spots.
-
Concentration: Avoid overly concentrated reaction mixtures, as this increases the volumetric heat output.
Caption: A flowchart for troubleshooting an uncontrolled exotherm.
Issue 2: Reaction is Sluggish or Incomplete
Q: My reaction is not proceeding to completion, even after an extended time. How can I resolve this?
A: An incomplete reaction can be caused by several factors, often related to reagent quality or suboptimal conditions.[10]
-
Reagent Quality: The reducing agent may have degraded. Sodium borohydride can decompose with moisture over time. Use a fresh bottle or a newly opened container.
-
Insufficient Reagent: Ensure you have used the correct stoichiometry. For NaBH₄ reductions, typically 1.5 equivalents or more are used.[5]
-
Temperature: While low temperatures are used to control the exotherm, the reaction rate might be too slow.[3] After the initial addition of the reducing agent is complete and the exotherm has subsided, you may need to allow the reaction to warm to room temperature to ensure it goes to completion.[5]
-
Solvent: Ensure the solvent used is appropriate and dry (especially for highly reactive hydrides like LiAlH₄). For NaBH₄, protic solvents like methanol or ethanol are suitable.[12]
Issue 3: Formation of Significant Side Products
Q: I'm observing impurities in my crude product via TLC/NMR. What could be the cause?
A: Side product formation is often a result of poorly controlled reaction conditions.[10][13]
-
Over-reduction: While less common for this specific substrate, using an overly powerful reducing agent or harsh conditions could potentially lead to other functional group reductions if present.
-
High Temperatures: Allowing the reaction temperature to rise too high can promote side reactions.[13] Maintaining strict temperature control is crucial.
-
Work-up Procedure: Ensure the quenching step is performed carefully. Adding water or acid too quickly to a reactive mixture can cause rapid gas evolution and localized heating, potentially degrading the product.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the reduction of 5-fluoro-1-indanone. Note that optimal conditions may vary based on scale and specific laboratory setup.
| Parameter | Sodium Borohydride (NaBH₄) Reduction | Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride | H₂ gas with catalyst (e.g., Pd/C, PtO₂) |
| Stoichiometry | 1.5 - 2.0 eq | Catalytic amount (e.g., 5-10 mol%) |
| Solvent | Methanol, Ethanol | Ethanol, Ethyl Acetate, Acetic Acid |
| Temperature | 0 °C to Room Temperature[5] | Room Temperature to 50 °C |
| Pressure | Atmospheric | 1 - 5 atm (or higher) |
| Typical Reaction Time | 1 - 3 hours[5] | 2 - 24 hours |
| Work-up | Quench with water/dilute acid, extraction[5] | Filtration of catalyst, solvent removal |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride
This protocol is a representative method for the reduction of 5-fluoro-1-indanone.
Materials:
-
5-fluoro-1-indanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 5-fluoro-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.[5]
-
Cool the solution to 0 °C in an ice-water bath.[5]
-
Slowly add sodium borohydride (1.5 eq) in small portions to the stirred solution, monitoring the temperature to ensure it does not rise significantly.[5]
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Once complete, cool the flask back to 0 °C and slowly quench the reaction by adding deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.[5]
-
Extract the remaining aqueous layer with ethyl acetate (3 times).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 5-fluoro-1-indanol.[5]
-
Purify the crude product by column chromatography on silica gel if necessary.[5]
Caption: A general workflow for the reduction of 5-fluoro-1-indanone.
Protocol 2: Catalytic Hydrogenation
This protocol outlines a general procedure. Specific catalysts, pressures, and temperatures should be optimized.
Materials:
-
5-fluoro-1-indanone
-
Ethanol (or other suitable solvent)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
In a suitable pressure vessel, dissolve 5-fluoro-1-indanone (1.0 eq) in ethanol.
-
Carefully add the Pd/C catalyst (5-10 mol%) to the solution.
-
Seal the vessel and purge the system several times with an inert gas (e.g., nitrogen or argon) before carefully introducing hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and begin vigorous agitation.
-
Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system again with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-1-indanol.
-
Purify as needed.
Caption: Key parameters for managing reaction exothermicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Hydrogenation of 5-Fluoro-1-indanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the catalytic hydrogenation of 5-fluoro-1-indanone.
Troubleshooting Guide
Issue 1: Low or No Conversion to 5-Fluoro-1-indanol
You've set up the hydrogenation of 5-fluoro-1-indanone, but the reaction is sluggish or has stalled completely.
Possible Causes and Solutions:
-
Catalyst Poisoning: The most common cause of reaction failure is the deactivation of the catalyst by poisons.
-
Identify the Source: Potential poisons can originate from the starting material, solvent, or hydrogen gas. Common culprits include sulfur compounds, amines, and halides.[1][2] Even trace amounts of these can completely halt the reaction.
-
Troubleshooting Steps:
-
Analyze Starting Material: Check the purity of your 5-fluoro-1-indanone. Impurities from its synthesis, such as residual reagents containing sulfur or nitrogen, can act as poisons.
-
Purify Solvent: Ensure your solvent is of high purity and free from sulfur-containing contaminants.
-
Use High-Purity Hydrogen: Employ a high-purity grade of hydrogen gas.
-
Catalyst Selection: Consider using a catalyst more resistant to poisoning, or increase the catalyst loading as a temporary measure.
-
-
-
Insufficient Catalyst Activity: The catalyst itself may not be active enough.
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Catalysts can lose activity over time due to oxidation or improper storage. Use a fresh batch of catalyst.
-
Proper Activation: Ensure the catalyst is properly activated if required by the protocol. For some catalysts, a pre-reduction step may be necessary.
-
-
-
Poor Mass Transfer: The hydrogen gas may not be effectively reaching the catalyst surface.
-
Troubleshooting Steps:
-
Increase Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid-solid contact.
-
Check Hydrogen Pressure: Verify that the hydrogen pressure is at the desired level and that there are no leaks in the system.
-
-
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of 5-fluoro-1-indanone started well but then stopped before completion. What is the likely cause?
A1: This is a classic sign of catalyst poisoning. A poison present in a limited amount was consumed, deactivating a portion of the catalyst and halting the reaction. Review the purity of your reagents and solvents. Sub-optimal reaction conditions, such as low hydrogen pressure or poor agitation, could also be a factor.
Q2: What are the most common catalyst poisons I should be aware of in this reaction?
A2: For palladium catalysts, which are commonly used for this type of hydrogenation, the most potent poisons include:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are particularly detrimental.[3]
-
Nitrogen Compounds: Amines, nitriles, and some nitrogen-containing heterocycles can poison the catalyst.[2][4] The product itself, 5-fluoro-1-aminoindan (if formed via reductive amination), can act as an inhibitor.[4]
-
Halides: While the fluorine on the substrate is generally stable, other halide impurities can negatively affect the catalyst.[2]
-
Strongly Coordinating Species: Carbon monoxide (from impure hydrogen) and phosphines are also known poisons.[2]
Q3: Can I regenerate a poisoned catalyst?
A3: Regeneration is sometimes possible but can be complex and may not restore full activity.[5][6] Common methods include washing with solvents to remove reversible inhibitors, or oxidative treatments for strongly bound poisons like sulfur.[5] However, for routine laboratory-scale reactions, using a fresh batch of catalyst is often more practical and reliable.
Q4: I suspect my starting material is contaminated. How can I purify it?
A4: Recrystallization or column chromatography are effective methods for purifying 5-fluoro-1-indanone. This can remove non-volatile impurities that may be acting as catalyst poisons.
Q5: Could the fluorine atom in 5-fluoro-1-indanone itself be poisoning the catalyst?
A5: While some halides can be catalyst poisons, the C-F bond in aromatic systems is generally strong and unlikely to cause significant catalyst poisoning under typical hydrogenation conditions. However, aggressive reaction conditions could potentially lead to side reactions.
Data Presentation
Table 1: Effect of a Model Sulfur Poison on the Hydrogenation of 5-Fluoro-1-indanone
| Poison Concentration (ppm of Thiophene) | Time to Complete Conversion (hours) | Final Yield of 5-Fluoro-1-indanol (%) |
| 0 | 2 | 98 |
| 1 | 8 | 95 |
| 5 | 24 | 62 |
| 10 | > 48 | < 10 |
Note: This data is representative and illustrates the general trend of catalyst poisoning. Actual results may vary based on specific reaction conditions and the catalyst used.
Experimental Protocols
Standard Protocol for the Catalytic Hydrogenation of 5-Fluoro-1-indanone
Materials:
-
5-fluoro-1-indanone
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (anhydrous, high purity)
-
Hydrogen gas (high purity)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
Procedure:
-
In a suitable reaction vessel, dissolve 5-fluoro-1-indanone (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge the system several times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 5-fluoro-1-indanol.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizations
Caption: Troubleshooting workflow for hydrogenation.
Caption: Mechanism of catalyst poisoning.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of 5-Fluoro-2,3-dihydro-1H-inden-1-OL Enantiomers
Performance Comparison of Chiral Stationary Phases
The success of a chiral separation by HPLC is highly dependent on the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely recognized for their broad enantioselectivity for a diverse range of chiral compounds, including alcohols. The following table summarizes the expected performance of different polysaccharide-based columns for the separation of 5-Fluoro-2,3-dihydro-1H-inden-1-OL enantiomers based on data from analogous compounds.
| Parameter | Method 1 (Amylose-based) | Method 2 (Cellulose-based) | Method 3 (Alternative Amylose-based) |
| Chiral Column | Chiralpak® AD-H (or equivalent) | Chiralcel® OD-H (or equivalent) | Lux® Amylose-1 (or equivalent) |
| Particle Size | 5 µm | 5 µm | 5 µm |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 25 °C | 30 °C |
| Detection | UV at 265 nm | UV at 265 nm | UV at 265 nm |
| Expected Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 10.2 min | ~ 12.1 min |
| Expected Retention Time (Enantiomer 2) | ~ 9.8 min | ~ 12.5 min | ~ 14.3 min |
| Expected Separation Factor (α) | > 1.15 | > 1.20 | > 1.18 |
| Expected Resolution (Rs) | > 1.5 | > 2.0 | > 1.8 |
Experimental Protocols
A detailed methodology is essential for the successful implementation and adaptation of a chiral separation method. The following protocol provides a comprehensive starting point for the analysis of this compound enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump (isocratic or gradient), autosampler, column thermostat, and a UV detector.
-
Chiral Columns: As specified in the comparison table (e.g., Chiralpak® AD-H, Chiralcel® OD-H, Lux® Amylose-1).
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol.
-
Sample: Racemic this compound.
Sample Preparation
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
-
Mobile Phase Preparation: Prepare the mobile phase as specified in the comparison table. For example, for Method 1, mix n-Hexane and 2-Propanol in a 90:10 volume-to-volume ratio. Degas the mobile phase for at least 15 minutes using sonication or helium sparging.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the prepared sample solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers. The elution order of the enantiomers should be confirmed by injecting a standard of a single, known enantiomer if available.
Alternative Chiral Separation Techniques
While chiral HPLC is the most common technique, other methods can also be employed for the separation of chiral alcohols.
-
Chiral Gas Chromatography (GC): This technique often requires derivatization of the alcohol to a more volatile and thermally stable derivative. Acylation with a chiral or achiral reagent can produce diastereomers or enantiomers that can be separated on a chiral GC column. This method can offer high resolution and sensitivity.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations that uses supercritical carbon dioxide as the main mobile phase component. It often provides faster separations and reduced solvent consumption compared to HPLC. Polysaccharide-based CSPs are also widely used in SFC.
Experimental Workflow
The following diagram illustrates the general workflow for the development and execution of a chiral HPLC analysis.
Caption: Workflow for Chiral HPLC Analysis.
comparison of different chiral reducing agents for 5-fluoro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of 5-fluoro-1-indanone to its corresponding chiral alcohol, (S)- or (R)-5-fluoro-1-indanol, is a critical transformation in the synthesis of various pharmaceutical agents and biologically active molecules. The stereochemistry of the resulting alcohol is often crucial for its therapeutic efficacy. This guide provides an objective comparison of different chiral reducing agents for this key reaction, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their needs.
Performance Comparison of Chiral Reducing Agents
The selection of a chiral reducing agent is a critical step in designing a stereoselective synthesis. Below is a comparison of three distinct and widely employed methods for the asymmetric reduction of ketones, with specific data for 5-fluoro-1-indanone or a closely related substrate.
| Chiral Reducing Agent/System | Catalyst/Enzyme | Reductant | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Features |
| Noyori-type Asymmetric Transfer Hydrogenation | (R,R)-Ts-DENEB | HCOOH/Et₃N | 41 | 94 | Catalytic in Ru; mild reaction conditions; suitable for a range of ketones. Data for 5-fluoro-3-phenyl-1-indanone. |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide | 90 | 92 | Catalytic in oxazaborolidine; predictable stereochemistry; widely applicable. Data for a closely related indanone derivative. |
| Biocatalytic Reduction | Ketoreductase (KRED) from Leifsonia sp. | Isopropanol (cosubstrate for cofactor regeneration) | 99 | >99 | Highly selective; environmentally benign (green chemistry); operates under mild aqueous conditions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Noyori-type Asymmetric Transfer Hydrogenation
This protocol is adapted for 5-fluoro-1-indanone based on the successful reduction of a similar substrate.
Catalyst: (R,R)-Ts-DENEB (N-[(1R,2R)-2-(amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN)chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium)
Procedure:
-
In a nitrogen-purged glovebox, a Schlenk flask is charged with 5-fluoro-1-indanone (1.0 equiv), (R,R)-Ts-DENEB (0.01 equiv), and anhydrous methanol.
-
A 5:2 mixture of formic acid and triethylamine (5 equiv of formic acid) is then added.
-
The reaction mixture is stirred at 28 °C for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 5-fluoro-1-indanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Corey-Bakshi-Shibata (CBS) Reduction
This is a general procedure for the CBS reduction of indanones.
Catalyst: (R)-2-Methyl-CBS-oxazaborolidine
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is purged with nitrogen.
-
A 1.0 M solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equiv) is introduced into the flask.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
A 2.0 M solution of borane-dimethyl sulfide complex in THF (1.0 equiv) is added dropwise to the catalyst solution.
-
A solution of 5-fluoro-1-indanone (1.0 equiv) in anhydrous THF is then added dropwise over 30 minutes.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of methanol, followed by 1N HCl.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by flash chromatography yields the desired 5-fluoro-1-indanol.
-
Enantiomeric excess is determined by chiral GC or HPLC.
Biocatalytic Reduction
This protocol utilizes a ketoreductase for the highly selective reduction of 5-fluoro-1-indanone.
Enzyme: Ketoreductase (KRED) from Leifsonia sp. (expressed in E. coli)
Procedure:
-
A reaction vessel is charged with a phosphate buffer (e.g., 100 mM, pH 7.0).
-
To this buffer, add NADP⁺ (or NAD⁺, depending on cofactor preference), glucose dehydrogenase (for cofactor regeneration), and glucose.
-
The ketoreductase enzyme (as a lyophilized powder or cell-free extract) is then added.
-
5-fluoro-1-indanone is added as a solution in a water-miscible co-solvent such as isopropanol (which also serves as the ultimate reductant).
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
The reaction progress is monitored by HPLC or GC.
-
Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to yield the product.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the comparison of these chiral reducing agents.
Caption: A generalized workflow for comparing chiral reducing agents.
This guide provides a starting point for researchers to select and optimize the chiral reduction of 5-fluoro-1-indanone. The choice of method will depend on factors such as the desired enantiopurity, scalability, cost, and environmental considerations. For the highest selectivity, biocatalysis appears to be the most promising approach, while Noyori and CBS reductions offer well-established and broadly applicable catalytic methods.
spectroscopic differences between (R)- and (S)-5-Fluoro-1-indanol
A Comprehensive Guide to the Spectroscopic Differences Between (R)- and (S)-5-Fluoro-1-indanol
For researchers and professionals in drug development, understanding the subtle yet critical differences between enantiomers is paramount. This guide provides a detailed comparison of the spectroscopic properties of (R)- and (S)-5-Fluoro-1-indanol, offering insights into how these chiral molecules can be distinguished and characterized. While most spectroscopic techniques yield identical results for enantiomers, chiroptical methods provide the necessary distinction.
Introduction to Enantiomers and Spectroscopy
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. Consequently, most standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), will produce identical spectra for both the (R) and (S) enantiomers of 5-Fluoro-1-indanol. The key to differentiating between them lies in their interaction with plane-polarized light, a property exploited by chiroptical spectroscopy.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for 5-Fluoro-1-indanol. It is important to note that for NMR, IR, and MS, the data for the (R) and (S) enantiomers are identical. The distinction is only apparent in Circular Dichroism spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For 5-Fluoro-1-indanol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The chemical shifts are influenced by the fluorine atom and the hydroxyl group.
Table 1: Predicted ¹H NMR Data for 5-Fluoro-1-indanol in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.0 | m | 2H | Aromatic CH |
| ~6.9 | m | 1H | Aromatic CH |
| ~5.2 | t | 1H | CH-OH |
| ~3.0 & ~2.8 | m | 2H | Ar-CH₂ |
| ~2.5 & ~2.0 | m | 2H | CH₂ |
| ~1.8 | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Data for 5-Fluoro-1-indanol in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~145 (d) | Quaternary Ar-C |
| ~142 (d) | Quaternary Ar-C |
| ~125 (d) | Ar-CH |
| ~115 (d, ²JCF ≈ 21 Hz) | Ar-CH |
| ~113 (d, ²JCF ≈ 21 Hz) | Ar-CH |
| ~76 | CH-OH |
| ~36 | Ar-CH₂ |
| ~30 | CH₂ |
Table 3: Predicted ¹⁹F NMR Data for 5-Fluoro-1-indanol in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity |
| ~ -115 | m |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The IR spectra of (R)- and (S)-5-Fluoro-1-indanol will be identical.
Table 4: Characteristic IR Absorption Bands for 5-Fluoro-1-indanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | C-F Stretch |
| ~1100 | Strong | C-O Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The mass spectra of the two enantiomers will be identical.
Table 5: Expected Mass Spectrometry Data for 5-Fluoro-1-indanol
| m/z | Relative Intensity | Interpretation |
| 152 | High | [M]⁺ (Molecular Ion) |
| 134 | Medium | [M-H₂O]⁺ |
| 124 | High | [M-CO]⁺ |
| 109 | Medium | [M-C₂H₃O]⁺ |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism is the differential absorption of left and right circularly polarized light.[1] This is the primary technique to distinguish between enantiomers. (R)- and (S)-5-Fluoro-1-indanol will produce mirror-image CD spectra.
Table 6: Expected Circular Dichroism Data for 5-Fluoro-1-indanol
| Wavelength (nm) | (R)-5-Fluoro-1-indanol (Δε) | (S)-5-Fluoro-1-indanol (Δε) |
| ~270 | Positive Cotton Effect | Negative Cotton Effect |
| ~220 | Negative Cotton Effect | Positive Cotton Effect |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR : Acquire the spectrum with a spectral width of -2 to 12 ppm, a pulse angle of 30°, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR : Acquire the spectrum with a spectral width of 0 to 220 ppm, a pulse angle of 30°, a relaxation delay of 2 s, and 1024 scans.
-
¹⁹F NMR : Acquire the spectrum with a spectral width of -100 to -130 ppm, a pulse angle of 30°, a relaxation delay of 1 s, and 64 scans.
-
Data Processing : Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Data Processing : Perform a background correction using a spectrum of the empty ATR crystal.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.
-
GC-MS Conditions :
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation : Prepare a solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a concentration that gives an absorbance of approximately 1.0 at the wavelength of interest. A standard 1 cm path length quartz cuvette is typically used.
-
Instrumentation : Use a CD spectropolarimeter.
-
Data Acquisition : Scan the sample from 350 to 200 nm with a data pitch of 0.5 nm and a scanning speed of 100 nm/min. Average three scans to improve the signal-to-noise ratio.
-
Data Processing : Subtract the spectrum of the solvent blank from the sample spectrum. The data is typically presented as molar ellipticity [θ] or differential molar extinction coefficient (Δε).
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the workflow for the spectroscopic analysis of (R)- and (S)-5-Fluoro-1-indanol, highlighting the point of divergence in their characterization.
Caption: Workflow for spectroscopic analysis of 5-Fluoro-1-indanol enantiomers.
References
A Comparative Study of 5-Fluoro-1-Indanol and Other Chiral Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of novel therapeutics and fine chemicals, the selection of an effective chiral auxiliary or ligand is paramount. Chiral alcohols have long stood as a cornerstone in the field of asymmetric synthesis, enabling the stereoselective construction of complex molecular architectures. This guide provides a comparative analysis of 5-fluoro-1-indanol and other prominent chiral alcohols utilized in asymmetric synthesis.
While extensive data exists for established chiral alcohols, this review highlights a notable gap in the current literature regarding the specific applications and performance metrics of 5-fluoro-1-indanol as a chiral catalyst or auxiliary. This guide, therefore, presents a comprehensive overview of the synthesis of 5-fluoro-1-indanol, alongside a data-driven comparison of well-characterized chiral alcohols, to provide a valuable resource for researchers in the field.
Synthesis of 5-Fluoro-1-Indanol
The primary route to 5-fluoro-1-indanol involves the reduction of its corresponding ketone precursor, 5-fluoro-1-indanone. A standard and effective method for this transformation utilizes sodium borohydride as the reducing agent.
Experimental Protocol: Reduction of 5-Fluoro-1-indanone
Materials:
-
5-Fluoro-1-indanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-fluoro-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 5-fluoro-1-indanol.
Caption: Experimental workflow for the synthesis of 5-fluoro-1-indanol.
Comparative Performance of Chiral Alcohols in Asymmetric Synthesis
Data Presentation: Asymmetric Reduction of Acetophenone
The enantioselective reduction of acetophenone to 1-phenylethanol is a standard benchmark reaction for assessing the efficacy of chiral catalysts.
| Chiral Alcohol/Ligand | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-1-Amino-2-indanol | Oxazaborolidine/BH₃·THF | Acetophenone | 95 | 97 (R) |
| (S)-Proline | Oxazaborolidine/BH₃·THF | Acetophenone | 97 | 94 (S) |
| (1R,2S)-Norephedrine | Oxazaborolidine/BH₃·THF | Acetophenone | 90 | 91 (R) |
| (S)-Diphenylprolinol | Oxazaborolidine/BH₃·THF | Acetophenone | 98 | 96 (S) |
Data Presentation: Asymmetric Diethylzinc Addition to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde to form 1-phenyl-1-propanol is another crucial C-C bond-forming reaction catalyzed by chiral alcohols.
| Chiral Alcohol/Ligand | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-1-Amino-2-indanol | Ti(OiPr)₄ | Benzaldehyde | 92 | 98 (R) |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | - | Benzaldehyde | 97 | 98 (S) |
| (1R,2S)-N,N-Dibutylnorephedrine | - | Benzaldehyde | 95 | 94 (R) |
| BINOL-Ti | Ti(OiPr)₄ | Benzaldehyde | 99 | >99 (R) |
Experimental Protocols for Benchmark Reactions
Detailed methodologies are provided for the key experiments cited in the comparative data tables.
Protocol 1: Asymmetric Reduction of Acetophenone using an in-situ generated (1R,2S)-1-Amino-2-indanol-derived Oxazaborolidine Catalyst
Materials:
-
(1R,2S)-1-Amino-2-indanol
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (1 M)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Formation: In a dry, nitrogen-flushed round-bottom flask, dissolve (1R,2S)-1-amino-2-indanol (0.1 mmol) in anhydrous THF (2 mL). Cool the solution to 0 °C and slowly add the borane-THF solution (0.2 mL, 0.2 mmol) dropwise. Allow the mixture to stir at room temperature for 30 minutes.
-
Reduction: Cool the catalyst solution to the desired temperature (e.g., -20 °C). In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (1 mL) and add it dropwise to the catalyst solution over 10 minutes.
-
Quenching and Work-up: After completion of the reaction (monitored by TLC), cool the mixture to 0 °C and slowly add methanol (2 mL) to quench excess borane. Add 1 M HCl (5 mL) and stir for 30 minutes. Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification and Analysis: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Caption: Logical workflow for asymmetric ketone reduction.
Discussion and Future Outlook
The strategic placement of a fluorine atom in a chiral ligand can significantly influence its electronic properties and, consequently, its catalytic activity and selectivity. The electron-withdrawing nature of fluorine can modulate the Lewis acidity of a metal center or alter the pKa of nearby functional groups, potentially leading to enhanced performance.
While direct experimental evidence for the application of 5-fluoro-1-indanol in asymmetric synthesis is currently lacking, its structural similarity to other effective indanol-derived ligands, combined with the unique properties conferred by the fluorine substituent, suggests it is a promising candidate for investigation. Future research in this area should focus on:
-
Synthesis of 5-fluoro-1-indanol derivatives: Modification of the hydroxyl and amino groups (if an aminoindanol derivative is synthesized) to create a library of chiral ligands.
-
Screening in benchmark asymmetric reactions: Evaluating the performance of these new ligands in reactions such as ketone reductions, diethylzinc additions, and Diels-Alder reactions.
-
Mechanistic studies: Investigating the role of the fluorine atom in influencing the stereochemical outcome of the reactions.
The development of novel, highly efficient chiral catalysts is a continuous endeavor in synthetic chemistry. A thorough investigation into the catalytic potential of 5-fluoro-1-indanol and its derivatives could unveil a new class of powerful tools for the synthesis of enantiomerically pure molecules, with significant implications for the pharmaceutical and chemical industries.
X-ray Crystallography of 5-Fluoro-2,3-dihydro-1H-inden-1-ol Derivatives: A Comparative Guide
A comprehensive search of publicly available scientific databases reveals a notable absence of published X-ray crystallography studies for 5-Fluoro-2,3-dihydro-1H-inden-1-ol and its derivatives. While crystallographic data exists for structurally related fluorinated compounds, such as indole derivatives and the precursor ketone, 5-fluoro-2,3-dihydro-1H-inden-1-one, no crystal structures for the target alcohol derivatives could be located. This guide, therefore, addresses the available information on related compounds and outlines the general methodologies that would be employed in such a crystallographic study.
While direct comparative data for this compound derivatives is unavailable, this guide presents crystallographic data for analogous fluorinated indole derivatives to provide a contextual understanding of the structural analysis of similar molecular scaffolds. The presented data and protocols are intended to serve as a reference for researchers interested in the structural characterization of novel inden-1-ol derivatives.
Comparative Crystallographic Data of Related Fluorinated Indole Derivatives
To offer a comparative perspective, the following table summarizes the crystallographic data for two fluorinated indole derivatives. It is crucial to note that these compounds are not direct derivatives of this compound and are presented here for illustrative purposes due to the absence of data on the requested compounds.
| Compound | N′-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene)benzenesulfonohydrazide[1] | 5-Fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione |
| Molecular Formula | C₁₄H₁₀FN₃O₃S | C₁₁H₈FNO₂ |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| Unit Cell Dimensions | a = 8.2218(2) Åb = 16.4933(3) Åc = 10.8585(2) Åβ = 110.249(1)° | a = 31.531(3) Åb = 4.2752(4) Åc = 14.1080(13) Å |
| Resolution | Not Reported | Not Reported |
| R-factor | 0.036 | Not Reported |
Experimental Protocols
The following sections detail the general experimental methodologies that would be applied to the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives, based on standard laboratory practices and protocols for similar compounds.
Synthesis of this compound Derivatives:
The synthesis of the parent alcohol, this compound, typically starts from its corresponding ketone, 5-Fluoro-2,3-dihydro-1H-inden-1-one. A common synthetic route involves the reduction of the ketone.
-
Reduction of 5-Fluoro-2,3-dihydro-1H-inden-1-one: The ketone is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, for instance, sodium borohydride (NaBH₄), is then added portion-wise at a controlled temperature, often 0 °C, to manage the exothermic reaction. The reaction mixture is stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, purified, and characterized.
Derivatization of the resulting alcohol can be achieved through various reactions, such as esterification or etherification, to yield a library of compounds for further study.
Crystallization:
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a reservoir of a less soluble solvent (the precipitant). The vapor of the precipitant slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
X-ray Data Collection and Structure Refinement:
Once suitable crystals are obtained, they are mounted on a goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector. The data collection strategy involves rotating the crystal to capture a complete and redundant set of diffraction data.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data to improve its accuracy. This iterative process involves adjusting atomic positions, displacement parameters, and other structural parameters until the calculated diffraction pattern closely matches the observed data.
Experimental and Logical Workflow Visualization
The following diagrams illustrate the general workflow for the synthesis and structural analysis of this compound derivatives.
Caption: General synthetic workflow for the preparation of this compound derivatives.
Caption: Standard workflow for X-ray crystallographic analysis.
References
A Comparative Guide to the Kinetic Resolution of Racemic 5-Fluoro-2,3-dihydro-1H-inden-1-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 5-Fluoro-2,3-dihydro-1H-inden-1-ol are crucial building blocks in the synthesis of various pharmaceutical compounds. Their stereochemistry significantly influences pharmacological activity. This guide provides a comparative overview of methods for obtaining enantiomerically enriched this compound, with a focus on kinetic resolution techniques. While specific data for the 5-fluoro substituted indanol is limited in publicly available literature, this guide draws upon established protocols for the parent compound, 1-indanol, and other structurally related benzylic alcohols to provide a robust comparative framework. The primary methods discussed are enzymatic kinetic resolution (EKR), chemoenzymatic dynamic kinetic resolution (DKR), and chemo-catalytic kinetic resolution.
Performance Comparison of Kinetic Resolution Methods
The efficiency of different kinetic resolution strategies is paramount for large-scale production. Below is a summary of performance data for various methods applied to 1-indanol and other relevant benzylic alcohols.
| Method Category | Catalyst/Enzyme | Substrate | Acyl Donor/Reagent | Solvent | Conversion (%) | e.e. Product (%) | e.e. Substrate (%) | E-value | Ref. |
| Enzymatic Kinetic Resolution (EKR) | Immobilized Lipase | 1-Indanol | - | - | - | - | - | - | [1] |
| Lipase A from Candida antarctica (CAL-A) | 1-methyl-2,3-dihydro-1H-inden-1-ol | Vinyl butyrate | Heptane/Isooctane | 44-45 | 96-99 (R-ester) | - | >200 | [2] | |
| Candida antarctica Lipase B (CAL-B) | 2-(Quinolin-8-yl)benzylalcohols | Vinyl acetate | CPME | High | >99 | >99 | >200 | [3] | |
| Chemoenzymatic Dynamic Kinetic Resolution (DKR) | CAL-B & VOSO₄ | Secondary Benzyl Alcohols | Vinyl decanoate | Heptane | >90 | >99 (R-ester) | - | - | [4] |
| CAL-B & Shvo's/Bäckvall's catalyst | 2-(Quinolin-8-yl)benzylalcohols | Vinyl acetate | CPME | 75-97 | 90-98 (R-acetates) | - | - | [3] | |
| Chemo-catalytic Kinetic Resolution | Palladium/Chiral Norbornene | Tertiary Benzyl Alcohols | Aryl iodides | - | - | Good to Excellent | Good to Excellent | up to 544 | [5] |
Note: "e.e." stands for enantiomeric excess. The E-value (enantiomeric ratio) is a measure of the enzyme's selectivity. A higher E-value indicates better selectivity. Dashes (-) indicate that the specific data was not provided in the referenced literature.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the key kinetic resolution techniques.
1. Enzymatic Kinetic Resolution (EKR) of 1-methyl-2,3-dihydro-1H-inden-1-ol [2]
-
Substrate: Racemic 1-methyl-2,3-dihydro-1H-inden-1-ol.
-
Enzyme: Lipase A from Candida antarctica (CAL-A).
-
Acyl Donor: Vinyl butyrate.
-
Solvent: Heptane or isooctane.
-
Procedure: To a solution of the racemic alcohol in the chosen solvent, the acyl donor and CAL-A are added. The reaction mixture is stirred at a controlled temperature. The progress of the reaction is monitored by chiral HPLC or GC. The reaction is stopped at approximately 45-50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess. The enzyme is then filtered off, and the product mixture is separated by column chromatography.
2. Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Secondary Benzyl Alcohols [4]
-
Substrate: Racemic secondary benzyl alcohol.
-
Catalysts: Immobilized Candida antarctica Lipase B (CAL-B) and hydrated vanadyl sulfate (VOSO₄).
-
Acyl Donor: Vinyl decanoate.
-
Solvent: Heptane.
-
Procedure: The racemic alcohol, vinyl decanoate, CAL-B, and VOSO₄ are combined in heptane. The VOSO₄ acts as a racemization catalyst for the unreacted alcohol. The reaction is stirred at a specific temperature (e.g., 50 °C). This setup allows for the conversion of the racemic starting material to a single enantiomer of the product in high yield and enantiomeric excess. The reaction can be performed in a batch or a continuous-flow reactor.
3. Chemo-catalytic Kinetic Resolution of Tertiary Benzyl Alcohols [5]
-
Substrate: Racemic tertiary benzyl alcohols.
-
Catalyst System: A combination of a palladium catalyst and a chiral norbornene ligand.
-
Reagent: Aryl iodides.
-
Procedure: The racemic tertiary benzyl alcohol is reacted with an aryl iodide in the presence of the palladium/chiral norbornene cooperative catalyst system. This method facilitates the resolution, providing both the chiral tertiary benzyl alcohol and a benzo[c]chromene product with high enantioselectivity.
Visualizing the Methodologies
To better understand the workflows and comparisons, the following diagrams are provided.
Caption: Workflow of a typical Enzymatic Kinetic Resolution.
Caption: Comparison of different kinetic resolution strategies.
Alternative Approaches
Beyond kinetic resolution, other methods can be employed to obtain enantiopure this compound.
-
Asymmetric Synthesis: This approach involves the creation of the desired enantiomer from a prochiral starting material using a chiral catalyst or reagent. For instance, asymmetric reduction of 5-fluoro-1-indanone using a chiral catalyst can directly yield the desired enantiomer of the alcohol.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) can be used to separate the enantiomers of the racemic alcohol.[6][7][8] This method is often used for analytical purposes but can be scaled up for preparative separations.
Conclusion
The choice of method for obtaining enantiomerically pure this compound depends on factors such as the desired scale of production, cost, and the required level of enantiopurity.
-
Enzymatic Kinetic Resolution (EKR) offers a green and highly selective method, though the theoretical maximum yield for a single enantiomer is 50%.[1][2][9]
-
Dynamic Kinetic Resolution (DKR) overcomes the yield limitation of EKR by incorporating a racemization catalyst, making it a more efficient process for large-scale synthesis.[3][4]
-
Chemo-catalytic methods provide an alternative to enzymatic approaches and can offer high selectivity.[5]
-
Asymmetric synthesis is an elegant approach to directly obtain the desired enantiomer, potentially with high efficiency.
-
Chiral chromatography is a powerful separation technique, particularly for obtaining high-purity enantiomers on a smaller to medium scale.[6][7][8]
For industrial applications, DKR often presents the most attractive option due to its potential for high yields and enantioselectivity. However, the optimal choice will always be contingent on a thorough evaluation of the specific requirements of the synthetic process.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic Resolution of Tertiary Benzyl Alcohols via Palladium/Chiral Norbornene Cooperative Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
Navigating the Enantioselective Separation of 5-Fluoro-1-indanol: A Comparative Guide to Chiral Stationary Phases
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. 5-Fluoro-1-indanol, a key chiral intermediate, presents a common challenge in this regard. This guide offers a comparative overview of the efficacy of different chiral stationary phases (CSPs) for the enantioselective separation of this compound and its structural analogs, providing a foundation for method development and optimization.
While specific experimental data for the direct separation of 5-Fluoro-1-indanol is not extensively published, valuable insights can be drawn from the well-documented enantioseparation of the parent compound, 1-indanol, and other closely related derivatives. The principles governing the chiral recognition of these molecules are largely applicable to 5-Fluoro-1-indanol, with the fluorine substituent on the aromatic ring potentially influencing retention and selectivity to a degree that can be systematically investigated.
Performance Comparison of Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely regarded as the workhorses of chiral chromatography due to their broad applicability.[1] Columns such as Chiralpak® and Chiralcel® have demonstrated significant success in resolving a vast array of chiral compounds, including those with structures analogous to 5-Fluoro-1-indanol.
Below is a summary of typical performance data for the separation of 1-indanol on a popular polysaccharide-based CSP. This data serves as a strong starting point for the method development for 5-Fluoro-1-indanol.
| Parameter | Method 1: Amylose-Based CSP |
| Chiral Column | Chiralpak® ID |
| Particle Size | 5 µm |
| Column Dimensions | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at 254 nm |
| Separation Factor (α) | > 1.2 (Estimated) |
| Resolution (Rs) | > 2.0 (Estimated) |
Note: The performance metrics for 1-indanol on Chiralpak® ID are estimated based on visual inspection of the chromatogram presented in a scientific publication.[2] Actual values may vary.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method development. The following protocols for the separation of 1-indanol and 1-amino-2-indanol provide a comprehensive template that can be adapted for 5-Fluoro-1-indanol.
Method 1: Enantioseparation of 1-Indanol using an Amylose-Based CSP
This method is based on a reported separation of 1-indanol and provides a robust starting point for 5-Fluoro-1-indanol.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Chiral Column: Chiralpak® ID, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol in a 90:10 (v/v) ratio. The mobile phase should be freshly prepared and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of racemic 1-indanol (or 5-Fluoro-1-indanol) in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the Chiralpak® ID column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Analysis: Determine the retention times (t_R_), separation factor (α), and resolution (R_s_) of the enantiomeric peaks.
Method 2: Enantioseparation of 1-Amino-2-Indanol using an Amylose-Based CSP
This protocol for a structurally related indanol derivative offers an alternative mobile phase composition that may be beneficial.[3]
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of Hexane, Isopropanol (IPA), and Ethanol in an 80:15:5 (v/v/v) ratio. The polarity of the mobile phase can be adjusted to optimize resolution and retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 1-amino-2-indanol in the mobile phase. Filter the sample using a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase until a stable baseline is observed.
-
Injection and Data Acquisition: Inject the sample and record the chromatogram.
-
Analysis: Calculate the retention times, separation factor, and resolution for the enantiomers.
Experimental Workflow and Logical Relationships
A systematic approach is crucial for the efficient development of a chiral separation method. The following diagrams illustrate a typical workflow and the logical relationships between key experimental parameters.
Caption: A typical workflow for developing a chiral separation method.
Caption: Key factors influencing enantiomeric resolution in HPLC.
References
A Comparative Guide to the Validation of Analytical Methods for 5-Fluoro-2,3-dihydro-1H-inden-1-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative analysis and enantiomeric purity determination of 5-Fluoro-2,3-dihydro-1H-inden-1-OL, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines common analytical techniques, presents hypothetical yet realistic performance data to illustrate a comparative validation summary, and provides detailed experimental protocols.
Introduction to Analytical Method Validation
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1][2] Key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3] For chiral compounds such as this compound, the validation of methods to determine enantiomeric purity is also crucial.[4]
Two primary analytical techniques are proposed and compared for the analysis of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the quantification (assay) of the main compound and any achiral impurities.[5]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for the separation and quantification of the individual enantiomers of this compound, which is critical as different enantiomers can exhibit distinct pharmacological activities.[4][6]
Quantitative Performance Comparison
The following tables summarize the hypothetical performance characteristics of HPLC-UV and Chiral HPLC methods for the analysis of this compound. This data is for illustrative purposes to guide researchers in what to expect from a validated method.
Table 1: Method Performance Comparison for Assay of this compound
| Validation Parameter | HPLC-UV Method | Chiral HPLC Method (for total enantiomers) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 1 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| LOD (µg/mL) | 0.1 | 0.2 |
| LOQ (µg/mL) | 0.3 | 0.6 |
| Specificity | Specific for the analyte in the presence of process impurities and degradation products. | Able to resolve and quantify the two enantiomers from each other and from other impurities. |
Table 2: Method Performance for Enantiomeric Purity
| Validation Parameter | Chiral HPLC Method |
| Resolution (Rs) | > 2.0 between enantiomers |
| LOD of Undesired Enantiomer (µg/mL) | 0.05 |
| LOQ of Undesired Enantiomer (µg/mL) | 0.15 |
| Accuracy of Undesired Enantiomer (% Recovery) | 95.0 - 105.0% at LOQ |
| Precision of Undesired Enantiomer (% RSD) | < 5.0% at LOQ |
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and sample matrices.
HPLC-UV Method for Assay
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in and dilute to 100 mL with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to achieve a concentration within the calibration range (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chiral HPLC Method for Enantiomeric Purity
While a patent mentions the use of "Chiral UPCC analysis method I" for a similar compound, the details are not provided.[7][8] Therefore, a typical Chiral HPLC method is proposed.
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase (CSP) column based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (90:10, v/v). The ratio may need optimization for optimal separation.
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in and dilute to 10 mL with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection. For determining the limit of detection and quantitation of the undesired enantiomer, prepare spiked samples with known low concentrations of the undesired enantiomer in the desired enantiomer.
Mandatory Visualizations
The following diagrams illustrate the general workflows for analytical method validation and a typical experimental process.
Caption: Workflow for Analytical Method Validation.
Caption: Typical HPLC Experimental Workflow.
Conclusion
The choice between an HPLC-UV method for assay and a Chiral HPLC method for enantiomeric purity depends on the specific analytical needs. For routine quality control of the bulk drug substance where the primary goal is to determine the overall purity and content, a validated HPLC-UV method is generally sufficient and cost-effective. However, for ensuring the stereochemical integrity of this compound, which is paramount in pharmaceutical development, a well-validated Chiral HPLC method is indispensable. The illustrative data and protocols provided in this guide serve as a valuable resource for establishing robust and reliable analytical methods for this important pharmaceutical intermediate.
References
- 1. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 2. wjarr.com [wjarr.com]
- 3. ashdin.com [ashdin.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. WO2018111012A1 - Novel phenyl propionic acid derivatives and uses thereof - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Synthetic Routes of Chiral 5-Fluoro-1-indanols
For Researchers, Scientists, and Drug Development Professionals
Chiral 5-fluoro-1-indanols are valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of various therapeutic agents. The stereocenter at the C1 position is crucial for biological activity, making enantioselective synthesis a critical aspect of their production. This guide provides a comparative overview of the primary synthetic routes to chiral 5-fluoro-1-indanols, focusing on asymmetric reduction of the prochiral precursor, 5-fluoro-1-indanone. We will delve into the performance of prominent chemical and biocatalytic methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic strategy.
At a Glance: Comparison of Synthetic Routes
The asymmetric reduction of 5-fluoro-1-indanone is dominated by three main strategies: Corey-Itsuno (CBS) reduction, Noyori-type asymmetric (transfer) hydrogenation, and biocatalytic reduction. The following table summarizes the key performance indicators for each method, providing a clear comparison to facilitate decision-making. A non-chiral sodium borohydride reduction is included as a baseline.
| Method | Catalyst/Reagent | Reducing Agent | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Baseline Reduction | Sodium Borohydride (NaBH₄) | NaBH₄ | >90% | 0% (racemic) | Low cost, simple procedure | Produces a racemic mixture |
| Corey-Itsuno (CBS) Reduction | (R)- or (S)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide complex (BH₃·SMe₂) | High | >95% | High enantioselectivity, predictable stereochemistry | Requires stoichiometric borane, sensitive to moisture |
| Asymmetric Transfer Hydrogenation (ATH) | RuCl--INVALID-LINK-- | Formic acid/triethylamine | High | >98% | High enantioselectivity, uses a safer hydrogen source | Requires a transition metal catalyst |
| Biocatalytic Reduction | Ketoreductase (KRED) | Isopropanol (with NADP⁺ cofactor) | Variable (can be high) | >99% | High enantioselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability can be a concern, may require process optimization |
Synthetic Strategies Overview
The primary route to chiral 5-fluoro-1-indanols involves the asymmetric reduction of 5-fluoro-1-indanone. The choice of catalyst and reducing agent is paramount in achieving high enantioselectivity.
Detailed Experimental Protocols
Baseline: Sodium Borohydride Reduction of 5-Fluoro-1-indanone[1]
This method provides a simple, high-yielding route to racemic 5-fluoro-1-indanol, serving as a useful comparison for the asymmetric methods.
Materials:
-
5-Fluoro-1-indanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 5-fluoro-1-indanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford racemic 5-fluoro-1-indanol.
Asymmetric Synthesis
The CBS reduction is a reliable method for the enantioselective reduction of prochiral ketones.[1][2][3] It utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane reduction.
Materials:
-
5-Fluoro-1-indanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (2 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk flask, syringes, low-temperature bath
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Cool the flask to -78 °C and add a solution of 5-fluoro-1-indanone (1.0 eq) in anhydrous THF via syringe.
-
To this mixture, add borane-dimethyl sulfide complex (0.6 eq, 2 M in THF) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Stir for 30 minutes, then extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-5-fluoro-1-indanol.
Asymmetric transfer hydrogenation offers a practical alternative to using gaseous hydrogen, employing a stable hydrogen donor like a formic acid/triethylamine mixture.[4] Noyori-type ruthenium catalysts are highly effective for this transformation.[5]
Materials:
-
5-Fluoro-1-indanone
-
RuCl--INVALID-LINK-- catalyst
-
Anhydrous dimethylformamide (DMF)
-
Formic acid
-
Triethylamine
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask, inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-fluoro-1-indanone (1.0 eq) in anhydrous DMF.[4]
-
Add the RuCl--INVALID-LINK-- catalyst (0.001-0.01 eq).[4]
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the freshly prepared formic acid/triethylamine mixture (5.0 eq of formic acid) to the reaction flask.[4]
-
Stir the reaction mixture at 40 °C for 48 hours or until the reaction is complete as monitored by TLC.[4]
-
Upon completion, cool the reaction to room temperature and quench by the addition of water.[4]
-
Extract the product with ethyl acetate (3 x 30 mL).[4]
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-5-fluoro-1-indanol.[4]
The use of ketoreductases (KREDs) for the asymmetric reduction of ketones is a powerful green chemistry approach. These enzymes often exhibit exquisite enantioselectivity and operate under mild, aqueous conditions.
Materials:
-
5-Fluoro-1-indanone
-
Ketoreductase (KRED)
-
NADP⁺
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Isopropanol (co-solvent)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Incubator shaker
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer containing D-glucose (e.g., 50 mM), NADP⁺ (e.g., 0.5 mM), and glucose dehydrogenase (e.g., 1 mg/mL).
-
Add the ketoreductase to the buffer solution.
-
Prepare a stock solution of 5-fluoro-1-indanone in a minimal amount of a water-miscible co-solvent like isopropanol.
-
Add the substrate solution to the enzyme-containing buffer to the desired final substrate concentration (e.g., 5-10 mM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for 18-24 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product may be of sufficient purity, or can be further purified by column chromatography if necessary.
Conclusion
The synthesis of chiral 5-fluoro-1-indanols can be achieved with high enantioselectivity through several robust methods. The Corey-Itsuno reduction and asymmetric transfer hydrogenation represent mature and highly effective chemical catalysis approaches, consistently delivering high yields and excellent enantiomeric excess. Biocatalytic reduction with ketoreductases is an increasingly attractive alternative, offering the benefits of green chemistry with exceptional selectivity under mild conditions. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, cost considerations, available equipment, and environmental impact targets. For laboratory-scale synthesis, all three asymmetric methods are excellent choices, while for industrial applications, the efficiency and green credentials of asymmetric transfer hydrogenation and biocatalysis may be particularly advantageous.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Fluoro-2,3-dihydro-1H-inden-1-OL: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for 5-Fluoro-2,3-dihydro-1H-inden-1-OL to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this fluorinated organic compound and associated contaminated materials.
Immediate Safety and Hazard Information
Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat, when handling this compound.[2][3] All handling of the solid material should be done in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes the hazard classifications for a closely related compound, 5-Fluoro-1-indanone, and should be used as a conservative guide for handling this compound.
| Hazard | GHS Classification | Signal Word | Target Organs |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Warning | - |
| Skin Irritation | H315 | Warning | Skin |
| Eye Irritation | H319 | Warning | Eyes |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | Respiratory system |
| Data sourced from a Safety Data Sheet for 5-Fluoro-1-indanone.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with institutional, local, state, and federal hazardous waste regulations. The following is a general procedural guide.
1. Waste Identification and Segregation:
-
All waste streams containing this compound must be classified as hazardous waste.
-
Segregate this waste from other laboratory waste to prevent accidental chemical reactions.[1] It should be stored separately from strong oxidizing agents.[4]
2. Waste Collection and Container Management:
-
Solid Waste: Collect pure this compound waste in its original container or a designated, compatible, and clearly labeled hazardous waste container.[1] The container must be in good condition with a secure, leak-proof cap.
-
Contaminated Lab Supplies: Place all disposables that have come into contact with the chemical, such as gloves, absorbent paper, and pipette tips, into a dedicated, clearly labeled hazardous waste bag or container.[1]
-
Solutions: If the compound is in a solution, the entire solution is to be treated as hazardous waste. Do not dispose of aqueous solutions containing this compound down the drain.[2]
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[1][2] After proper rinsing, the container may be disposed of as regular trash, but always confirm your institution's specific policies.[1]
3. Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound" and indicate the associated hazards (e.g., "Toxic," "Irritant").[1]
-
Record the date when waste is first added to the container.
4. Storage:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Ensure all containers are kept tightly closed except when adding waste.[1]
-
The SAA must be under the control of laboratory personnel.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[2]
-
Provide the waste disposal contractor with a complete and accurate description of the waste.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Fluoro-2,3-dihydro-1H-inden-1-OL
This guide provides critical safety protocols and logistical information for the handling and disposal of 5-Fluoro-2,3-dihydro-1H-inden-1-OL. The information is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
While specific hazard classifications for this compound are not established, related compounds suggest it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive approach to personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Type/Specification | Standard (US/EU) | Purpose |
| Eye & Face Protection | Chemical safety goggles and a face shield where splashing is possible. | OSHA 29 CFR 1910.133 / EN 166 | Protects against splashes and dust, preventing serious eye irritation.[2][4][5] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended). | EN 374 | Prevents skin contact and irritation.[2] |
| Body Protection | Laboratory coat. | --- | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH/MSHA-approved respirator with appropriate cartridges if working outside a fume hood or with potential for aerosolization. | NIOSH / EN 143 or 149 | Required when engineering controls cannot maintain exposure below permissible limits.[2][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial to minimize exposure and ensure safety during the handling of this compound.
1. Preparation and Engineering Controls:
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Gather all necessary materials and equipment before starting the experiment.
-
Remove all sources of ignition as the compound may be combustible.[2][7]
2. Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don chemical-resistant gloves. If double-gloving, ensure the outer glove can be removed without contaminating the inner glove.[8]
-
Wear chemical safety goggles. If there is a splash hazard, also use a face shield.[4][5]
-
If required, don a respirator. Ensure it has been fit-tested and you are trained in its use.
3. Handling the Compound:
-
Handle the chemical in a well-ventilated area, preferably a fume hood.[7][9]
-
Avoid contact with skin and eyes.[7]
-
Use spark-proof tools and explosion-proof equipment if necessary.[7]
4. Decontamination and Doffing PPE:
-
After handling, decontaminate the work area.
-
Remove PPE in the following order to prevent cross-contamination:
-
Remove outer gloves (if used).
-
Remove the laboratory coat.
-
Remove safety goggles and face shield.
-
Remove inner gloves.
-
Remove respiratory protection last, if worn.[2]
-
-
Wash hands thoroughly with soap and water after removing gloves.[8]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
-
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions.
2. Waste Collection:
-
Solid Waste: Collect in a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure lid.
-
Contaminated Lab Supplies: Place items such as gloves, wipes, and pipette tips in a dedicated, labeled hazardous waste bag. This bag should then be placed within a rigid, sealed container.
-
Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled hazardous waste container.
3. Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings.
-
Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel.
-
Ensure all containers are kept closed except when adding waste and are stored in secondary containment.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety department.
-
Do not dispose of this chemical down the drain or in the regular trash.
Experimental Protocol: Safe Weighing of this compound
This protocol outlines the steps for safely weighing a solid sample of this compound.
-
Preparation:
-
Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure.
-
Decontaminate the balance surface before and after use.
-
Prepare a clean weighing vessel (e.g., weigh boat, beaker).
-
-
PPE:
-
Don all required PPE as outlined in Table 1.
-
-
Procedure:
-
Place the empty weighing vessel on the balance and tare it.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
-
Avoid generating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
Once the desired weight is obtained, securely close the stock container.
-
Record the weight.
-
-
Cleanup:
-
Carefully clean the spatula and any other contaminated reusable equipment.
-
Dispose of the weighing vessel and any other contaminated disposable items as hazardous waste.
-
Decontaminate the balance and surrounding work area.
-
Doff PPE as previously described and wash hands.
-
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. trimaco.com [trimaco.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
